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Hmt2 protein

Cat. No.: B1177033
CAS No.: 149147-63-7
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Description

Evolutionary Context and Phylogenetic Conservation of Hmt2 Protein Homologs

The this compound is one of two polypeptides, the other being HMt1, that constitute the HMt protein complex in Methanobacterium thermoautotrophicum. nih.gov These polypeptides are encoded by the hmtB and hmtA genes, respectively. nih.gov From an evolutionary perspective, Hmt2 is significant due to its homology with histone proteins, which are crucial for packaging DNA in eukaryotes.

Aligning the amino acid sequences of HMt1 and HMt2 with those of HMf1 and HMf2, from the hyperthermophile Methanothermus fervidus, reveals a high degree of conservation, with approximately 60% of amino acid residues being conserved across all four polypeptides. nih.gov Pairwise comparisons show an identity of 66% to 84% among these four polypeptides. nih.gov This high level of conservation among histone-related proteins in different species of methanogens underscores their fundamental role in the biology of these organisms. The study of protein homology is essential for understanding the evolutionary relationships between different species and how proteins have evolved to carry out specific biological functions. studysmarter.co.uk

The conservation of these histone-like proteins in Archaea provides a model for understanding the evolution of chromatin and DNA compaction mechanisms, suggesting a common ancestry for these proteins with eukaryotic histones. studysmarter.co.ukdntb.gov.ua

Historical Perspectives on this compound Discovery and Initial Characterization

The discovery and characterization of the HMt protein, including its Hmt2 subunit, were pivotal in advancing the understanding of archaeal molecular biology. The HMt protein was isolated from Methanobacterium thermoautotrophicum delta H. nih.gov Initial characterization revealed that HMt preparations contain the two distinct polypeptides, HMt1 and Hmt2. nih.gov

The genes encoding these polypeptides, hmtA and hmtB, were subsequently cloned, sequenced, and expressed in Escherichia coli. nih.gov This allowed for a more detailed analysis of their structure and function. Hmt2 is predicted to be composed of 67 amino acid residues, with a calculated molecular mass of 7,141 Daltons. nih.gov In vitro studies demonstrated that the HMt protein complex can compact linear DNA molecules and introduce positive supercoils into relaxed, circular DNA at sufficient protein-to-DNA mass ratios. nih.gov These initial findings established HMt, and by extension Hmt2, as a key player in DNA organization within Methanobacterium.

Current State of this compound Research: Emerging Paradigms and Challenges

Current research on proteins like Hmt2 is increasingly focused on understanding their dynamic behavior and their precise roles in gene regulation. The paradigm in protein research has shifted from a static view based on secondary structures to a more dynamic understanding of protein conformations and their functional implications. taylorfrancis.com For Hmt2, this means moving beyond its role as a simple DNA packaging protein to investigating how it might modulate DNA accessibility for transcription and replication.

A significant challenge in the study of proteins from extremophiles like Methanobacterium thermoautotrophicum is replicating their native environment in vitro to accurately study their function. Furthermore, the identification and functional characterization of small proteins like Hmt2 have historically been challenging due to limitations in gene discovery techniques. frontiersin.org

The development of advanced analytical techniques is crucial for overcoming these challenges. For instance, thermal proteome profiling and hierarchical Gaussian process models are being used to analyze protein melting behaviors, which can provide insights into protein interactions and stability under different conditions. plos.org

Significance of this compound Investigation within Broader Biological Frameworks

The study of the this compound holds significance beyond the field of archaeal biology. As a homolog of eukaryotic histones, Hmt2 provides a valuable model for understanding the fundamental principles of chromatin formation and function. The similarities in how archaeal and eukaryotic histones compact DNA suggest an ancient evolutionary origin for this mechanism. nih.govdntb.gov.ua

Investigating the structure and function of Hmt2 can shed light on the minimal requirements for a protein to effectively package DNA. This knowledge is not only important from an evolutionary standpoint but also has potential applications in biotechnology. For example, understanding how proteins like Hmt2 stabilize DNA at high temperatures could inform the design of novel, highly stable DNA-binding proteins for various technological applications.

Moreover, the study of small proteins like Hmt2 is a relatively untapped area of biological research with the potential for significant discoveries. frontiersin.org These small proteins may be involved in a variety of important biological processes that are yet to be fully understood. frontiersin.org

Data Tables

Table 1: Properties of HMt Polypeptides

PolypeptideGeneNumber of Amino Acid ResiduesCalculated Molecular Mass (Da)
HMt1hmtA687,275
Hmt2hmtB677,141

Data sourced from PubMed. nih.gov

Table 2: Key Milestones in HMt Protein Research

Year/PeriodMilestoneSignificance
Mid-1990sIsolation and characterization of HMt protein from Methanobacterium thermoautotrophicum.First identification of this histone-like protein in this organism.
Mid-1990sCloning and sequencing of the hmtA and hmtB genes.Enabled detailed structural and functional analysis of the HMt1 and Hmt2 polypeptides. nih.gov
Mid-1990sIn vitro demonstration of DNA compaction and supercoiling by HMt.Established the functional role of the HMt protein in DNA organization. nih.gov

Properties

CAS No.

149147-63-7

Molecular Formula

C11H12N2

Synonyms

Hmt2 protein

Origin of Product

United States

Molecular Architecture and Conformational Dynamics of Hmt2 Protein

Primary Sequence Analysis of Hmt2 Protein and Isoforms

The primary structure, the linear sequence of amino acids, is the foundational level of protein architecture, dictating the subsequent folding into more complex three-dimensional shapes. youtube.comlibretexts.org

Identification of Conserved Motifs and Domains within this compound Sequence

Analysis of the this compound from S. pombe reveals the presence of several conserved motifs and domains that are critical for its function as a sulfide (B99878) dehydrogenase. researchgate.net A key feature is a bipartite FAD-binding motif, which is characteristic of enzymes that utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor. researchgate.net This motif is essential for the protein's ability to bind FAD and participate in redox reactions. Additionally, the sequence contains putative redox-active cysteine residues. researchgate.net These cysteines are often directly involved in the catalytic mechanism of sulfide oxidation.

In contrast, the this compound from A. thaliana is a homocysteine methyltransferase (HMT). nih.gov Its primary sequence contains a conserved Homocysteine S-methyltransferase domain (InterPro:IPR003726). nih.gov This domain is characteristic of enzymes that catalyze the transfer of a methyl group, in this case to homocysteine to form methionine. A highly conserved motif found in many S-adenosyl-L-methionine (SAM)-dependent methyltransferases is the GxGxG motif, which is involved in binding the adenosyl portion of the SAM cofactor. ebi.ac.uk

A summary of key conserved domains in these two Hmt2 proteins is presented below:

This compound OriginConserved Domain/MotifFunction
Schizosaccharomyces pombeBipartite FAD-binding motifBinding of the FAD cofactor
Schizosaccharomyces pombeRedox-active cysteinesCatalysis of sulfide oxidation
Arabidopsis thalianaHomocysteine S-methyltransferase domainCatalysis of methyl transfer
Arabidopsis thalianaGxGxG motifBinding of the SAM cofactor

Comparative Sequence Analysis Across this compound Orthologs

Similarly, the this compound from A. thaliana shows a high degree of sequence identity with its orthologs in other plant species, particularly within the homocysteine S-methyltransferase domain. nih.gov This conservation underscores the essential role of this enzyme in methionine metabolism in the plant kingdom.

Secondary and Tertiary Structure Predictions of this compound

Computational Modeling and Simulations of this compound Conformation

Due to the challenges in crystallizing certain proteins, computational modeling and simulation have become invaluable tools for predicting their three-dimensional structures. nih.govresearchgate.net For the this compound from S. pombe, secondary structure predictions indicate a striking similarity to the known structures of bacterial sulfide dehydrogenases. researchgate.net These models predict the presence of both alpha-helices and beta-sheets, which fold together to form the FAD-binding and catalytic domains.

For SAM-dependent methyltransferases like the Hmt2 from A. thaliana, a common structural fold is the Rossmann-like fold. ebi.ac.uk This fold typically consists of a central seven-stranded beta-sheet flanked by alpha-helices. ebi.ac.uk Computational models of A. thaliana Hmt2 would likely predict such a tertiary structure, which creates a deep cleft for SAM to bind. ebi.ac.uk

Influence of Cofactor Binding on this compound Structural States

The binding of cofactors can significantly influence the conformational state of a protein. nih.govfrontiersin.org In the case of S. pombe Hmt2, the binding of the FAD cofactor is crucial for stabilizing the protein's tertiary structure and creating the active site for sulfide oxidation. researchgate.net Spectroscopic analysis has shown that the absorbance spectrum of the purified this compound is characteristic of a flavoprotein, confirming the integral role of FAD in its structure. researchgate.net

For SAM-dependent methyltransferases, the binding of SAM often induces a conformational change in the enzyme. plos.org This "induced-fit" mechanism can involve the reorientation of amino acid side chains within the active site to properly position the SAM molecule for the methyl transfer reaction. plos.org In some methyltransferases, the binding of SAM can cause the active site to switch from an "open" to a "closed" conformation, which is essential for catalysis. plos.org The binding of SAM to Hmt2 from A. thaliana is therefore expected to play a critical role in modulating its structural and functional state.

Quaternary Organization of this compound

Quaternary structure refers to the arrangement of multiple polypeptide chains, or subunits, to form a functional protein complex. libretexts.orgwikipedia.org

The quaternary organization of the S. pombe this compound has not been definitively established as either monomeric or oligomeric in the available literature. However, many enzymes, including some sulfide dehydrogenases, are known to function as monomers.

In contrast, some methyltransferases are known to form oligomeric structures. For example, the yeast arginine methyltransferase, Hmt1, forms a hexamer. nih.gov This oligomerization is critical for its activity, as mutations at the dimer interface eliminate its function. nih.gov While the specific quaternary structure of A. thaliana Hmt2 is not detailed, it is plausible that it could exist as a monomer or form oligomers, which could play a role in regulating its enzymatic activity. The formation of protein complexes is a common mechanism for modulating function and stability. biorxiv.org

Oligomerization States and Subunit Stoichiometry of this compound Complexes

As a single polypeptide chain, the fundamental subunit of hMT-2 is the monomer, which is considered its primary functional form under normal physiological conditions. rcsb.org The stoichiometry of this monomeric unit is A1. However, hMT-2 and other metallothioneins have been observed to form higher-order structures. wikipedia.org

Under specific conditions, particularly oxidative stress, hMT-2 can undergo polymerization to form complexes ranging from dimers to decamers. acs.org This process is often mediated by the formation of intermolecular disulfide bonds between the highly abundant cysteine residues of different hMT-2 molecules. wikipedia.org Therefore, while the protein primarily exists as a monomer, it possesses the capacity to enter into various oligomerization states.

Table 2: Oligomerization States of Human Metallothionein-2
Oligomeric StateSubunit StoichiometryTypical Conditions
MonomerA1Normal physiological conditions, metal-bound (holo-protein)
DimerA2Oxidative stress, crystal lattice formation
Higher-order Oligomers (up to Decamer)Aₙ (n > 2)In vitro oxidation

Structural Basis of this compound Dimerization/Multimerization

The structural foundation for hMT-2 dimerization and multimerization is multifaceted. The most cited mechanism involves the oxidation of cysteine thiol groups to form intermolecular disulfide bridges, linking two or more protein molecules. wikipedia.org This is a common consequence of oxidative stress, where the protein's protective role involves the sacrificial oxidation of its own residues. wikipedia.org

Beyond disulfide bond formation, other interactions contribute to oligomerization:

Metal-Ion Bridging: Dimerization can be mediated by metal ions that form bridges between cysteine or histidine residues on separate hMT-2 molecules. wikipedia.org

Intermolecular Contacts: The crystal structure of rat MT-2, which is highly homologous to human MT-2, reveals a dimeric arrangement in the crystal lattice. acs.org In this structure, the dimerization is stabilized by several intermolecular contacts and a sodium ion that binds to residues from both subunits, providing a potential model for non-covalent dimerization. acs.org

Phosphate-Mediated Interactions: Inorganic phosphate (B84403) has also been suggested as a factor that can mediate the interactions leading to MT oligomerization. wikipedia.org

Dynamics and Flexibility of this compound

The hMT-2 protein exhibits remarkable dynamics and flexibility, which are integral to its biological functions. Its structural character is highly dependent on its metalation state. In the absence of bound metals, the protein, referred to as apometallothionein or thionein, is classified as an intrinsically disordered protein (IDP). acs.orgacs.orgnih.gov This means it lacks a stable, well-defined three-dimensional structure. nih.gov

The apo-protein exists as a dynamic ensemble of conformations, ranging from extended, coil-rich states to more compact, globular-like structures. acs.orgnih.gov This intrinsic disorder is crucial for its function, as it allows the flexible polypeptide chain to efficiently capture and coordinate with various metal ions. nih.gov Upon binding metal ions, the protein undergoes a significant conformational change, folding into a more ordered and compact dumbbell-shaped structure. acs.orgmdpi.comnih.gov Even in this folded state, the linker region connecting the α and β domains retains significant flexibility, allowing the two domains to move relative to each other. rcsb.org

Conformational Changes and Allosteric Transitions in this compound

The most profound conformational change in hMT-2 is the disorder-to-order transition that occurs upon metal binding. This process is not instantaneous but occurs in a stepwise and cooperative manner, which can be viewed as an allosteric transition. acs.orgnih.gov

Research using techniques like electrospray ionization ion mobility mass spectrometry has elucidated the sequence of these changes:

The metal-free apo-protein exists as a diverse population of conformations. acs.orgnih.gov

The binding of the first few metal ions (e.g., 1 to 3 Cd²⁺ ions) leads to the formation of several distinct, partially metalated conformations. nih.gov

As more metal ions bind (from 4 to 7), the conformational diversity of the protein ensemble decreases significantly. The protein converges towards the canonical, compact, dumbbell-shaped holo-structure. acs.orgnih.gov

This ordering appears to be domain-specific, with studies suggesting that the α-domain is formed sequentially in the initial stages, followed by the formation of the β-domain, although the processes overlap. rsc.org

This metal-induced folding, where binding events at specific sites drive the global structure toward a stable conformation, is a classic example of allosteric regulation. The binding of metal ions allosterically stabilizes the folded state of the protein. journalagent.com

Role of Intrinsic Disorder and Flexible Regions in this compound Function

The intrinsic disorder and flexibility of hMT-2 are not mere structural quirks but are central to its biological roles.

Metal Sequestration and Homeostasis: The disordered nature of the apo-protein (thionein) presents a highly accessible and adaptable scaffold of cysteine residues, enabling it to act as an efficient scavenger for a variety of essential (Zn²⁺, Cu⁺) and toxic (Cd²⁺, Hg²⁺) heavy metals. nih.govjournalagent.com The flexibility of the folded protein and its domains is also critical for its ability to transfer zinc to other proteins, such as apo-enzymes, thereby regulating cellular zinc levels. journalagent.com

Protection Against Oxidative Stress: The structural plasticity of hMT-2 makes its numerous cysteine residues readily available for oxidation. wikipedia.org This allows the protein to act as a potent antioxidant, neutralizing reactive oxygen species and protecting more critical cellular components from damage. mdpi.com

Domain Independence: The flexible linker that connects the α and β domains allows them to function with a degree of independence. rcsb.org This may facilitate the differential binding and release of metals from the two clusters, which have been shown to have different zinc-binding affinities, a key aspect of the protein's role as a cellular zinc buffer. oup.comoup.com

Biochemical Functionality and Catalytic Mechanisms of Hmt2 Protein

Enzymatic Activity Profile of Hmt2 Protein

The enzymatic activities of Hmt2 from S. pombe and A. thaliana are fundamentally different, reflecting their distinct metabolic pathways.

Substrate Specificity and Binding Kinetics of this compound

Schizosaccharomyces pombe Hmt2 (Sulfide:Quinone Oxidoreductase):

The this compound in S. pombe exhibits specificity for sulfide (B99878) as its substrate, which it oxidizes. nih.gov This reaction is coupled with the reduction of a quinone, specifically coenzyme Q2. oup.com The enzyme is localized in the mitochondria, where it plays a vital role in managing cellular sulfide levels. nih.govresearchgate.net Hmt2 binds the cofactor flavin adenine (B156593) dinucleotide (FAD), which is essential for its catalytic activity. researchgate.netthebiogrid.org Sequence analyses have identified a bipartite FAD-binding motif within the protein structure. researchgate.net

Arabidopsis thaliana Hmt2 (Homocysteine S-methyltransferase):

In A. thaliana, Hmt2 is a key enzyme in the S-methylmethionine (SMM) cycle. uniprot.orgnih.gov It catalyzes the transfer of a methyl group from S-methylmethionine to L-homocysteine, yielding two molecules of methionine. uniprot.orgnih.gov This Hmt2 isoform shows a high degree of substrate specificity. While it efficiently uses S-methylmethionine, it is significantly less effective with (S,S)-S-adenosylmethionine as a methyl donor. bioone.org The enzyme requires a zinc ion (Zn²⁺) as a cofactor for its activity. uniprot.org Unlike its isoform HMT1, A. thaliana Hmt2 is not inhibited by methionine. uniprot.org

Kinetic Parameters and Catalytic Efficiency of this compound

Kinetic data provides insight into the efficiency and substrate affinity of these enzymes.

Schizosaccharomyces pombe Hmt2:

Detailed kinetic parameters for S. pombe Hmt2 are not extensively documented. However, studies on the recombinant protein produced in E. coli have indicated relatively high Michaelis constants (Kₘ) for both sulfide and quinone, suggesting poor kinetic constants under these experimental conditions. oup.com This might imply that for full activity, the enzyme may require additional subunits or factors present in its native mitochondrial environment. oup.com

SubstrateKₘ ValueOrganismNotes
Sulfide~2 mMSchizosaccharomyces pombeMeasured for recombinant protein from E. coli. oup.com
Quinone~2 mMSchizosaccharomyces pombeMeasured for recombinant protein from E. coli. oup.com

Arabidopsis thaliana Hmt2:

More specific kinetic data is available for A. thaliana Hmt2, highlighting its affinity for its substrates within the S-methylmethionine cycle.

SubstrateKₘ ValueOrganism
S-methylmethionine50 µMArabidopsis thaliana
(S,S)-AdoMet225 µMArabidopsis thaliana

This table presents the Michaelis-Menten constants (Kₘ) for the substrates of Arabidopsis thaliana Hmt2, indicating a higher affinity for S-methylmethionine. uniprot.org

Mechanism of this compound Catalysis

Schizosaccharomyces pombe Hmt2:

Arabidopsis thaliana Hmt2:

The catalytic mechanism of A. thaliana Hmt2 is characteristic of a methyltransferase. It involves the binding of two substrates, S-methylmethionine and homocysteine. The enzyme facilitates the transfer of the methyl group from S-methylmethionine to the sulfur atom of homocysteine. uniprot.orgnih.gov This reaction is dependent on the presence of a Zn²⁺ cofactor, which likely plays a role in the proper positioning of the substrates within the active site and in stabilizing the transition state of the reaction. uniprot.org The process is a critical step in the biosynthesis of methionine, an essential amino acid. nih.govnih.gov

Non-Enzymatic Functions of this compound

Based on available literature, the primary described roles for Hmt2 in both Schizosaccharomyces pombe and Arabidopsis thaliana are enzymatic.

Molecular Recognition and Binding Capacities of this compound

While the enzymatic functions of both Hmt2 proteins inherently involve molecular recognition of their specific substrates and cofactors (sulfide, quinone, and FAD for S. pombe Hmt2; S-methylmethionine, homocysteine, and Zn²⁺ for A. thaliana Hmt2), there is limited evidence in the scientific literature of distinct non-enzymatic molecular recognition or binding capacities for these specific proteins. Their roles appear to be directly tied to their catalytic activities.

Cofactor Requirements and Metal Coordination by this compound

Human Metallothionein-2 (hMT-2) is a small, cysteine-rich protein that does not utilize cofactors in the traditional enzymatic sense. Instead, its primary function is the binding and sequestration of metal ions. These bound metals can be considered integral to its structure and function, acting as functional centers. The protein is intrinsically disordered in its metal-free state (apothionein) and folds into a defined structure upon metal binding. williams.edu

Identification and Characterization of Essential Cofactors for this compound Activity

The "cofactors" for hMT-2 are the metal ions it binds. The protein has a high affinity for d10 metal ions, which are essential for its biological roles in metal homeostasis, detoxification, and protection against oxidative stress. rsc.orgoup.com

Essential and Toxic Metal Ions Bound by hMT-2:

Zinc (Zn²⁺): This is a primary physiological binding partner. hMT-2 is crucial for maintaining zinc homeostasis, acting as a cellular zinc buffer that can donate or accept Zn²⁺ to regulate the concentration of free zinc ions. oup.commdpi.comnih.gov The binding of seven Zn²⁺ ions is characterized by stability constants ranging from 10¹¹⁸ to 10¹²⁵ M⁻¹ at pH 7, indicating very high affinity. mdpi.com

Copper (Cu⁺): Another essential metal, Cu⁺ is also regulated by hMT-2. The protein can form distinct copper-thiolate clusters and is involved in copper homeostasis and detoxification. rsc.org

Cadmium (Cd²⁺): hMT-2 is a key protein in the detoxification of this toxic heavy metal. Its expression is induced upon exposure to cadmium, and it sequesters the ion with extremely high affinity, preventing cellular damage. williams.eduoup.com

Other Metals: hMT-2 can also bind other toxic heavy metals like mercury (Hg²⁺), lead (Pb²⁺), and arsenic (As³⁺), playing a critical role in their detoxification. rsc.orguzh.ch

Characterization of metal binding is performed using various techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS) to determine stoichiometry, Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters, and spectroscopic methods like Circular Dichroism (CD) to monitor conformational changes upon metalation. rsc.orgacs.orgresearchgate.net

Mechanisms of Metal Ion Binding and Sequestration by this compound

Mammalian hMT-2 contains 61 amino acids, 20 of which are cysteines responsible for metal coordination. rsc.orgoup.com These cysteines are arranged in motifs (e.g., Cys-X-Cys) that allow the protein to bind multiple metal ions in two distinct domains. rsc.org

Two-Domain Structure: The protein folds into a dumbbell-like structure with two metal-binding domains:

The α-domain (C-terminal) binds four divalent metal ions (like Zn²⁺ or Cd²⁺) in a cluster designated M₄Cys₁₁. oup.comoup.com

The β-domain (N-terminal) binds three divalent metal ions in a cluster designated M₃Cys₉. oup.comoup.com

Metal-Thiolate Clusters: The metal ions are coordinated by the deprotonated sulfhydryl groups of the cysteine residues, forming polynuclear metal-thiolate clusters. oup.comacs.org This coordination is tetrahedral for Zn²⁺ and Cd²⁺. uzh.ch

Stepwise and Cooperative Binding: The process of metal binding (metalation) is complex. ESI-MS studies show that metal ions can bind sequentially. rsc.orgacs.org The binding is also cooperative, meaning the binding of initial metal ions can influence the affinity for subsequent ions, facilitating the formation of the stable metal-thiolate clusters. rsc.org The initial binding events may involve individual tetra-thiolate coordination, followed by the assembly of bridging thiolates to form the final clusters. dntb.gov.ua This intricate mechanism allows hMT-2 to be an efficient metal scavenger. acs.orgnih.gov

Biophysical Characterization of this compound Function

The interaction of hMT-2 with its metal ligands has been extensively studied using biophysical methods to understand the thermodynamics and kinetics that govern its function as a metal chaperone and detoxifier.

Thermodynamic Analysis of this compound-Ligand Interactions

Isothermal Titration Calorimetry (ITC) is a primary method for directly measuring the thermodynamic parameters of metal binding to metallothioneins. uzh.chresearchgate.net These studies reveal that the high affinity of hMT-2 for metal ions is driven by a complex interplay between enthalpy (ΔH) and entropy (ΔS).

The binding of toxic metals like Cd²⁺ and Pb²⁺, or the essential metal Cu⁺, also involves a large favorable entropy change. However, as the metal ion becomes a softer Lewis acid (a more thiophilic or sulfur-loving metal), the binding enthalpy becomes progressively more favorable (less unfavorable or exothermic). dntb.gov.uanih.gov This thermodynamic profile is the basis for the protein's high affinity and selectivity, allowing toxic metals like cadmium to displace essential zinc. dntb.gov.uaoup.com

Kinetic Studies of this compound Reaction Pathways

Kinetic studies, often using stopped-flow spectroscopy and time-resolved ESI-MS, reveal that metal binding and exchange reactions involving hMT-2 are rapid and complex. oup.comrsc.org The kinetic lability of the metal-thiolate clusters is crucial for the protein's function as a dynamic metal buffer. acs.org

The metalation of apo-MT is extremely fast, often occurring within the dead time of conventional stopped-flow instruments. rsc.org However, studies with specific metals under controlled conditions have allowed for the measurement of individual rate constants. For example, the metalation of hMT-2 with As³⁺ at pH 3.5 was shown to involve six sequential bimolecular reactions with distinct rate constants. acs.orgnih.gov The reaction of the unfolded protein is significantly slower than that of the folded apo-protein, highlighting that the native, though disordered, structure is primed for efficient metal scavenging. nih.gov

Metal exchange reactions are also kinetically complex. The exchange of Zn²⁺ between metallothionein (B12644479) molecules is biphasic, suggesting different rates for the two metal-binding domains. acs.org Similarly, the rate of Cd²⁺ exchange within the clusters has been measured, with intramolecular exchange within the three-metal (β) cluster occurring with rate constants of 0.2–2.7 s⁻¹ (at 35 °C), while exchange within the four-metal (α) cluster was much slower. acs.org

Table 2: Kinetic Parameters for Metal Ion Reactions with Metallothioneins This table provides examples of kinetic data for metal binding and exchange reactions involving mammalian metallothioneins.

Cellular and Subcellular Distribution of Hmt2 Protein

Spatiotemporal Localization of Hmt2 Protein within Cellular Compartments

The specific compartments where HMT2-designated proteins are found vary significantly. For instance, in Arabidopsis thaliana, homocysteine methyltransferase 2 (HMT2) is primarily located within the endomembrane system. nih.gov In contrast, human Protein Arginine Methyltransferase 1 (PRMT1), also known as HMT2 in some contexts, has been observed in both the nucleus and the cytoplasm. researchgate.netrcsb.org Human melatonin (B1676174) receptor 2 (hMT2) is a G-protein coupled receptor found in the cell membrane. wikipedia.orgjax.org In Schizosaccharomyces pombe, a mitochondrial sulfide (B99878) quinone reductase (SQR) referred to as HMT2 is localized to the mitochondria. researchgate.net Broussonetia papyrifera BpHMT2 has been shown to target the nucleus, cell membrane, and chloroplasts. nih.govnih.gov Mouse Euchromatic histone methyltransferase 2 (EHMT2), another protein sometimes referred to by a similar name (G9a), is located in the nucleus. nih.gov

Organellar Targeting and Trafficking Mechanisms of this compound

The mechanisms by which these diverse HMT2-designated proteins reach their specific cellular destinations involve various protein targeting and trafficking pathways. Proteins destined for organelles like mitochondria or chloroplasts typically contain specific targeting signals that are recognized by import machinery on the organellar membranes. nih.govnih.gov For example, mitochondrial proteins often utilize N-terminal presequences or internal targeting sequences to interact with translocation complexes like the TOM and TIM complexes in mitochondria. nih.govnih.govuniprot.org Proteins residing in the endomembrane system or the plasma membrane, such as Arabidopsis thaliana HMT2 or human hMT2, are often synthesized on ribosomes attached to the endoplasmic reticulum and enter the secretory pathway, undergoing further trafficking through the Golgi apparatus. uniprot.orggenecards.org Nuclear localization of proteins like human PRMT1, mouse EHMT2, and Broussonetia papyrifera BpHMT2 is typically mediated by nuclear localization signals (NLS) that interact with importin proteins to facilitate transport through the nuclear pore complex. uniprot.org The multiple localizations observed for BpHMT2 in B. papyrifera (nucleus, cell membrane, and chloroplasts) suggest the involvement of complex or possibly alternative targeting mechanisms or the presence of different protein isoforms with distinct destinations. nih.govnih.gov

Dynamic Redistribution of this compound in Response to Stimuli

Cellular proteins can exhibit dynamic changes in their localization in response to various internal and external stimuli. While specific detailed research on the dynamic redistribution of all proteins referred to as HMT2 is limited in the provided search results, the nature of some of these proteins suggests potential for dynamic localization. For instance, human PRMT1's involvement in signaling pathways and the DNA damage response implies that its precise nuclear and cytoplasmic distribution or its association with specific cellular structures might change upon activation of these pathways or in response to cellular stress. rsc.orgmdpi.comuniprot.orguniprot.org Similarly, proteins involved in metabolic processes or responses to environmental cues, such as Arabidopsis thaliana HMT2 in methionine biosynthesis or Broussonetia papyrifera BpHMT2 in selenium tolerance, could potentially undergo dynamic relocalization or changes in abundance within their respective compartments depending on metabolic needs or stress conditions. nih.govnih.govnih.gov Dynamic protein localization is a common mechanism for regulating protein function and coordinating cellular responses. nih.govnih.gov

Tissue and Organ-Specific Expression Patterns of this compound

The expression of proteins referred to as HMT2 also shows tissue and organ specificity, contributing to their varied biological roles in different parts of an organism.

Developmental Regulation of this compound Localization

The expression and localization of HMT2-designated proteins can be regulated during development. In Arabidopsis thaliana, HMT2 expression varies across different plant structures and growth stages. nih.gov Specifically, HMT2 is responsible for a significant proportion of homocysteine methyltransferase activity in flower stalks and silique hulls but contributes less significantly to total activity in seeds. nih.gov Mouse EHMT2 (G9a) is expressed in various structures during development, including the alimentary system, limbs, nervous system, respiratory system, and sensory organs, and plays a role in developmental processes. researchgate.netnih.gov Studies on mouse embryonic stem cells highlight EHMT2's role in repressing genes with regulatory roles during post-implantation development. nih.gov Developmental regulation of protein localization ensures that proteins are present in the correct cells and compartments at the appropriate times to orchestrate developmental processes.

Regulation of Hmt2 Protein Expression and Activity

Transcriptional Control of Hmt2 Protein Gene Expression

Transcriptional control is the primary level at which gene expression is regulated, determining when and how much mRNA is produced from the Hmt2 gene. This involves the interaction of transcription factors with specific DNA sequences in the gene's promoter region, as well as broader epigenetic modifications that affect chromatin structure.

Promoter Analysis and Transcription Factor Binding Sites for this compound

The promoter region of a gene contains cis-acting elements that serve as binding sites for transcription factors, which are trans-acting proteins that regulate the initiation of transcription. Analysis of these regions can reveal potential regulatory pathways.

In Arabidopsis thaliana, the promoter region of the HMT2 gene (encoding homocysteine methyltransferase 2) has been shown to contain various cis-acting elements. These include LTR (Long Terminal Repeat), GC-motif, MBS (Myb binding site), TGACG-motif, G-box, Sp1, CGTCA-motif, and MRE (Metal Response Element) oup.com. The presence of elements like MRE suggests that the transcription of AtHMT2 may be responsive to metal availability or stress.

For the hmtB gene, which encodes the DNA-binding protein HMt-2 in Methanothermobacter thermoautotrophicus, the sequences and locations of TATA box promoter elements and ribosome binding sites are similar to those found upstream of the hmfA and hmfB genes in Methanothermus fervidus, indicating conserved regulatory features in archaea nih.gov.

While not directly studying an "Hmt2" protein, research on sulfide (B99878):quinone oxidoreductase (SQR), a function carried out by S. pombe Hmt2, in the echiuran worm Urechis unicinctus identified a mitochondrial ribosomal protein, MRPS27, that acts as a transcription factor. This protein binds to the sqr proximal promoter at a specific sequence (CTAGAG), upregulating its expression researchgate.net. This highlights that even ribosomal proteins can have moonlighting roles in transcriptional regulation.

Transcription is initiated when transcription factors and RNA polymerase bind to the promoter igem.org. The interaction of activators (transcription factors) with coactivators can increase the rate of transcription wikipedia.org.

Epigenetic Regulation of this compound Gene Expression

Epigenetic mechanisms, such as DNA methylation and histone modifications, play a crucial role in controlling gene expression without altering the underlying DNA sequence. These modifications can affect chromatin structure, making genes more or less accessible to the transcriptional machinery.

Protein Arginine Methyltransferase 1 (PRMT1), also referred to as HMT2 in some contexts, is involved in epigenetic transcriptional activation abcepta.com. Histone modifications, including methylation and acetylation, can alter local chromatin structures and recruit proteins that regulate gene transcription nih.gov. For instance, histone acetylation can weaken the association of histones with DNA, increasing the accessibility of promoters to transcription machinery wikipedia.org.

Epigenetic regulators are frequently found to be altered in various diseases, including medulloblastoma, underscoring their importance in gene regulation nih.gov. Long non-coding RNAs (lncRNAs) can also influence chromatin structure and epigenetic modifications, impacting gene expression abcam.com. Some lncRNAs regulate gene expression in cis by controlling chromatin modifications at adjacent loci nih.gov.

Post-Transcriptional and Translational Regulation of this compound

Regulation at the post-transcriptional and translational levels provides additional layers of control over protein production, affecting the stability, processing, and translation efficiency of mRNA.

mRNA Stability and Regulatory Non-Coding RNAs Influencing this compound

The stability of mRNA molecules dictates how long they are available for translation. mRNA stability is influenced by sequences within the mRNA, particularly in the untranslated regions (UTRs), and by the action of regulatory molecules like RNA binding proteins (RBPs) and non-coding RNAs (ncRNAs) nih.govwikipedia.org. The 5' UTR can also contain elements that affect mRNA stability cornell.edu.

Non-coding RNAs, including microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), are significant regulators of gene expression at both transcriptional and post-transcriptional levels abcam.comnih.govnih.gov. miRNAs, typically 20-24 nucleotides long, can regulate mRNA stability and translation, often by binding to complementary sequences in the 3' UTR of target mRNAs, leading to mRNA degradation or translational repression abcam.comwikipedia.orgthno.org.

While direct evidence for specific ncRNAs regulating Hmt2 proteins is limited in the provided results, the general principle of ncRNA-mediated regulation of mRNA stability and translation is well-established abcam.comwikipedia.orgnih.gov. For example, Hmt1 (Protein-Arginine N-Methyltransferase) in Saccharomyces cerevisiae methylates heterogeneous nuclear RNA-binding proteins (hnRNPs), which in turn stabilize certain mRNA transcripts, such as the B-cyclin CLB2 mRNA nih.gov. This illustrates how protein modifications can indirectly influence mRNA stability through their effects on RBPs.

The poly(A) tail at the 3' end of eukaryotic mRNA is crucial for mRNA stability and translation efficiency ozbiosciences.combroadinstitute.org. Variations in poly(A) tail length and structure can significantly impact how long an mRNA molecule persists in the cytoplasm and how efficiently it is translated broadinstitute.org.

Ribosomal Control and Translational Efficiency of this compound Synthesis

Translation is the process by which ribosomes synthesize proteins based on the genetic code carried by mRNA bio-rad-antibodies.com. The efficiency of translation can be regulated at multiple steps, including initiation, elongation, and termination bio-rad-antibodies.com.

Translational regulation is influenced by the activity of translation initiation factors and modifications to ribosomal components ozbiosciences.combio-rad-antibodies.com. The sequence context around the start codon and the presence of upstream open reading frames (uORFs) in the 5' UTR can affect ribosome scanning and initiation efficiency cornell.edu.

The relationship between translation and mRNA stability is complex; efficient translation often correlates with increased mRNA stability, while ribosome pausing can sometimes lead to mRNA decay cornell.edu. Codon optimality, which affects the speed of ribosomal elongation, has also been suggested to influence mRNA stability cornell.edu.

Ribosomal proteins themselves can sometimes have regulatory roles beyond translation. As mentioned earlier, a mitochondrial ribosomal protein can act as a transcription factor researchgate.net. Furthermore, modified nucleotides in non-coding RNAs like tRNAs and snRNAs are important for fine-tuning mRNA maturation and translation nih.gov.

Post-Translational Modifications (PTMs) of this compound

Post-translational modifications (PTMs) are chemical changes that occur to a protein after it has been synthesized. PTMs significantly increase the functional diversity of the proteome and play critical roles in regulating protein activity, localization, stability, and interactions with other molecules thermofisher.comwikipedia.orgnih.govembopress.org.

A wide variety of PTMs exist, including phosphorylation, glycosylation, ubiquitination, nitrosylation, methylation, acetylation, and lipidation thermofisher.comnih.gov. These modifications can alter protein conformation, charge, and binding affinity, thereby modulating their function wikipedia.orgnih.gov.

For the sulfide-quinone oxidoreductase (Hmt2) in Schizosaccharomyces pombe, O-phospho-L-serine has been identified as a modification pombase.org. This suggests that phosphorylation may play a role in regulating the activity or other properties of this mitochondrial enzyme.

PTMs are essential components of cellular signaling pathways and are crucial for maintaining cellular homeostasis wikipedia.orgnih.gov. Dysregulation of PTMs has been linked to the development of various diseases nih.gov. PTMs can regulate protein activity through diverse mechanisms, including influencing protein-protein interactions, subcellular localization, degradation rates, or by allosterically modulating enzyme activity embopress.org.

Phosphorylation Events and Kinase/Phosphatase Regulation of this compound

Phosphorylation, the reversible addition of a phosphate (B84403) group to a protein, is a common post-translational modification that regulates protein activity, localization, and interactions. For Protein-Arginine Methyltransferase 1 (PRMT1), which is also known as HMT2, a phosphorylation site has been identified at Tyrosine 299 (Tyr299). uniprot.org While the specific kinases and phosphatases regulating PRMT1 phosphorylation at this site and the functional impact of this modification are not detailed in the provided information, the presence of a phosphorylation site suggests potential regulation via phosphorylation events. In the context of Schizosaccharomyces pombe, a genotype denoted as "prs1-hmt2(unknown)" has been associated with decreased protein phosphorylation during vegetative growth. origene.comuniprot.org This observation suggests a potential link, albeit indirect or complex, between the gene referred to as hmt2 in this context and the broader landscape of protein phosphorylation in S. pombe. origene.comuniprot.org

Methylation and Acetylation of this compound and Their Functional Impact

Methylation involves the addition of methyl groups to proteins, commonly occurring on arginine or lysine (B10760008) residues, while acetylation involves the addition of an acetyl group, primarily to lysine residues. Protein-Arginine Methyltransferase 1 (PRMT1), known also as HMT2, functions as a Type I protein arginine N-methyltransferase, catalyzing the transfer of methyl groups to arginine residues on target proteins. uniprot.orgrsc.orgnih.gov This enzymatic activity results in the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA). rsc.orgnih.gov PRMT1 plays a significant role in methylating various protein substrates, including histones (specifically H4R3) and non-histone proteins like RBM15, influencing processes such as transcriptional activation and protein degradation. rsc.org While PRMT1 is an enzyme that performs methylation, detailed information regarding the methylation or acetylation of PRMT1 itself as a direct regulatory mechanism is not explicitly provided in the search results. Similarly, specific research findings on the methylation or acetylation of Human Metallothionein-2 or the S. pombe mitochondrial sulfide quinone reductase (also referred to as HMT2) and their functional impact were not found within the provided information.

Ubiquitination and Proteasomal Degradation Pathways for this compound

Ubiquitination is a process where ubiquitin, a small protein, is attached to a substrate protein, often marking it for degradation by the proteasome. This pathway is a primary mechanism for selective protein degradation in eukaryotic cells. nih.govresearchgate.netorigene.comensembl.org Research has shown that Protein-Arginine Methyltransferase 1 (PRMT1), also known as HMT2, undergoes ubiquitination-dependent degradation. nih.gov The E3 ubiquitin ligase Tripartite Motif 48 (TRIM48) has been identified as a facilitator of PRMT1 degradation. nih.gov TRIM48 promotes the K48-linked polyubiquitination of PRMT1, targeting it for degradation by the proteasome. nih.gov This degradation of PRMT1 by TRIM48 impacts cellular processes, including the regulation of ASK1 activation and cell death, highlighting ubiquitination as a key regulatory mechanism for PRMT1 abundance and function. nih.gov Information regarding the ubiquitination and proteasomal degradation pathways specifically for Human Metallothionein-2 or the S. pombe mitochondrial sulfide quinone reductase (HMT2) was not found in the provided search results.

Other PTMs Affecting this compound Stability and Activity

Beyond phosphorylation, methylation, acetylation, and ubiquitination, proteins can undergo various other post-translational modifications (PTMs) that influence their stability and activity. These can include glycosylation, nitrosylation, lipidation, and the formation of disulfide bonds. researchgate.netrcsb.org Human Metallothionein-2 (hMT-2) is characterized by its high cysteine content. frontiersin.orgscribd.com These cysteine residues are crucial for binding to heavy metals through the formation of metal-thiolate complexes, which is central to hMT-2's function in metal homeostasis and detoxification. scribd.com The formation of disulfide bonds between cysteine residues is a possible PTM that could affect the structure and metal-binding capacity of hMT-2, although the provided information does not explicitly detail this as a regulatory mechanism. Similarly, the S. pombe mitochondrial sulfide quinone reductase (HMT2) also contains putative redox-active cysteines, suggesting potential regulation through redox modifications or disulfide bond formation, but specific details on this were not found in the search results. Information on other PTMs affecting the stability or activity of proteins referred to as Hmt2 was not available in the provided snippets.

Allosteric Regulation and Feedback Mechanisms Modulating this compound Activity

Allosteric regulation is a mechanism where the activity of a protein is modulated by the binding of an effector molecule at a site distinct from the active site, inducing a conformational change that affects the protein's function. Feedback mechanisms, such as feedback inhibition by downstream products, are common forms of allosteric regulation. While allosteric regulation is a widespread mechanism for controlling protein activity, particularly for enzymes, specific information detailing allosteric regulation or feedback mechanisms directly modulating the activity of Human Metallothionein-2, Protein-Arginine Methyltransferase 1 (PRMT1/HMT2), or the S. pombe mitochondrial sulfide quinone reductase (HMT2) was not found within the provided search results. The interaction of hMT-2 with metals is fundamental to its function but is not described as allosteric modulation in the provided text. Similarly, while PRMT1 interacts with other proteins and is part of complexes, these interactions are not explicitly characterized as allosteric regulation in the given information. uniprot.orgnih.gov

Compound Information

Interactions of Hmt2 Protein with Other Macromolecules

Protein-Protein Interaction Networks of Hmt2 Protein

Protein-protein interactions are crucial for the function of Hmt2 proteins, enabling them to form complexes, modulate the activity of other proteins, or participate in larger cellular machinery.

Identification of Direct this compound Interactors

Direct protein interactors of proteins referred to as HMT2 have been identified through various experimental approaches. For the archaeal DNA-binding protein HMt-2 (hmtB) from Methanothermobacter thermautotrophicus, known direct interactors include the related archaeal histone subunits HmtA1 and HmtA2. HMt-2 can interact with these subunits to form heterodimers nih.gov.

In Arabidopsis thaliana and Zea mays, Homocysteine S-methyltransferase 2 (HMT-2) is an enzyme involved in methionine biosynthesis. Protein interaction networks for Zea mays HMT-2 have been explored, revealing potential associations with other proteins based on experimental data, co-expression, and text mining nih.gov. While specific direct interactors forming stable complexes are often context-dependent and require detailed study, network analysis suggests functional relationships with proteins involved in related metabolic pathways nih.gov.

Human metallothionein (B12644479) 2 (hMT-2) is known to interact with heavy metal ions, but it also engages in protein interactions. Studies have indicated interactions with proteins such as transthyretin (TTR) and amyloid-beta, influencing their binding properties nih.gov.

Human protein arginine N-methyltransferase 1 (PRMT1), also known as HMT2, is an enzyme that methylates arginine residues on target proteins. Its interactors are numerous and include a wide range of proteins that serve as substrates or regulatory partners in processes like transcription, RNA processing, and signal transduction nih.gov.

High mobility group protein N2 (HMGN2), another chromatin-associated protein, directly interacts with various transcription factors, including Lef-1, Pitx2, Dlx2, and FoxJ1 nih.gov. It is also a component of larger complexes like the SET complex and the RAG complex wikipedia.org.

Data Table 1: Examples of this compound Interactors

This compound (Organism)Key Direct Interactors / Associated ProteinsEvidence Type
DNA-binding protein HMt-2 (hmtB) (M. thermautotrophicus)HmtA1, HmtA2Subunit interaction, Oligomerization studies nih.gov
Homocysteine S-methyltransferase 2 (Zea mays)Proteins in methionine biosynthesis/SMM cycle (inferred from network analysis)Experimental data, Databases, Textmining, Co-expression (STRING database) nih.gov
Human metallothionein 2 (hMT-2) (H. sapiens)Transthyretin (TTR), Amyloid-betaBinding studies nih.gov
Protein arginine N-methyltransferase 1 (PRMT1) (H. sapiens)Various protein substrates and regulatory partnersExperimental studies (e.g., methylation assays, pull-downs) nih.gov
High mobility group protein N2 (HMGN2) (H. sapiens)Lef-1, Pitx2, Dlx2, FoxJ1, SET complex components, RAG complex componentsBimolecular fluorescence complementation, pull-down, coimmunoprecipitation nih.govwikipedia.org

Formation of Stable and Transient this compound Complexes

The interactions described above lead to the formation of protein complexes, which can be either stable or transient depending on the nature of the interaction and the cellular context.

The archaeal DNA-binding protein HMt-2 (hmtB) is known to form stable complexes. It can exist as homodimers or form heterodimers with HmtA1 or HmtA2 subunits nih.gov. These dimeric units further assemble into higher-order oligomers, which are essential for their function in DNA compaction nih.gov.

Human HMGN2 participates in the formation of stable complexes such as the SET complex and the RAG complex wikipedia.org. Its interactions with transcription factors can be more transient, modulating their activity at specific times and locations on the chromatin nih.gov.

For enzymatic HMT2 proteins like the one in plants, complex formation might occur with other enzymes in the same metabolic pathway or with regulatory proteins, potentially forming transient or stable metabolic modules.

Functional Consequences of this compound Complex Formation

The formation of protein complexes by Hmt2 proteins has significant functional consequences. For the archaeal HMt-2, the assembly into higher oligomers is directly linked to its ability to bind and compact DNA, forming nucleosome-like structures that introduce positive supercoils into the DNA nih.govuni.lu. This DNA packaging is crucial for organizing the genome in archaea.

Complex formation involving human HMGN2 and transcription factors leads to the regulation of gene expression. HMGN2 can inhibit the DNA-binding activity of certain transcription factors, thereby repressing gene transcription nih.gov. Its presence in the RAG complex is important for V(D)J recombination wikipedia.org.

In the case of enzymatic HMT2 proteins, complex formation can influence their catalytic efficiency, substrate specificity, or localization within the cell. For instance, the plant HMT-2's involvement in the S-methylmethionine cycle through interactions with other pathway components facilitates the regulation of methionine and S-adenosylmethionine levels guidetopharmacology.org.

Complexation of human MT-2 with metal ions, often in concert with other proteins involved in metal handling, is critical for its role in detoxification and protection against metal-induced cellular damage thermofisher.com.

This compound Interactions with Nucleic Acids (if applicable)

Interactions with nucleic acids, particularly DNA, are a defining characteristic for some proteins referred to as HMT2.

DNA Binding Properties of this compound

The archaeal DNA-binding protein HMt-2 (hmtB) is a well-characterized DNA-binding protein. It binds to DNA and causes compaction, leading to an increase in electrophoretic mobility of linear DNA uni.lu. Importantly, HMt-2 binding introduces positive toroidal supercoils into relaxed, circular DNA molecules at higher protein-to-DNA ratios nih.govuni.lu. This property is analogous to the function of eukaryotic histones in forming nucleosomes, although the supercoiling direction differs. HMt-2 binds and compacts DNA segments typically ranging from 95 to 150 base pairs nih.gov.

Human HMGN2 is also a chromatin-associated protein with DNA binding properties. It shows a preference for binding to non-canonical DNA structures, such as single-stranded DNA wikipedia.org. HMGN2 binding can bend DNA and enhance its flexibility, which facilitates the binding of other proteins, including transcription factors and components of the RAG complex, to DNA nih.govwikipedia.org.

Data Table 2: DNA Binding Properties

This compound (Organism)DNA Binding ActivityConsequences of DNA Binding
DNA-binding protein HMt-2 (hmtB) (M. thermautotrophicus)Binds and compacts DNA (95-150 bp) nih.govuni.lunih.govForms nucleosome-like structures, introduces positive supercoils nih.govuni.lu
High mobility group protein N2 (HMGN2) (H. sapiens)Binds DNA, prefers non-canonical structures wikipedia.orgBends DNA, enhances flexibility, influences transcription factor binding nih.govwikipedia.org

RNA Binding Properties of this compound

While the archaeal HMt-2 is primarily known for its DNA binding, some proteins referred to as HMT2 have connections, direct or indirect, to RNA. Human PRMT1 (HMT2) is a protein methyltransferase that methylates arginine residues on various proteins, including many involved in RNA processing and binding americanelements.comuni.lu. While PRMT1 itself may not directly bind RNA as its primary function, its enzymatic activity modulates the function of numerous RNA-binding proteins.

Human HMGN2 has been proposed to be involved in the innate immune response to nucleic acids, which could potentially include interactions with RNA, although its primary characterized nucleic acid interaction is with DNA wikipedia.org. Direct RNA binding properties for the archaeal HMt-2 or the plant HMT-2 are not prominently reported in the provided search results.

Compound Names and PubChem CIDs

Impact of this compound-Nucleic Acid Interactions on Gene Expression/Chromatin Structure

The interaction of Hmt2 proteins with nucleic acids and their subsequent impact on gene expression and chromatin structure are observed in different contexts depending on the specific protein.

In Methanobacterium thermoautotrophicum, the this compound is a histone-related protein that plays a direct role in organizing DNA. It binds to DNA, leading to its compaction and the formation of nucleosome-like structures. uniprot.orgnih.govnih.gov This interaction introduces positive supercoils into circular DNA molecules at higher protein-to-DNA ratios. nih.govnih.gov The ability of HMt2 to compact linear DNA also affects its electrophoretic mobility. nih.govnih.gov These findings suggest that HMt2 contributes to the structural organization of the genome in this archaeon, analogous to the role of histones in eukaryotes, thereby influencing the accessibility of DNA for processes like transcription and replication.

Human Metallothionein-2 (hMT-2), while not a direct DNA-binding protein in the same manner as histone-related proteins, can indirectly influence gene expression. Its primary function involves binding to metal ions such as zinc, copper, cadmium, and arsenic. uniprot.orgmdpi.comnih.govacs.org By regulating the intracellular availability of essential metal ions like zinc, hMT-2 can modulate the activity of metal-containing transcription factors, including zinc-finger proteins and p53. sci-hub.sejst.go.jp The expression of metallothionein genes themselves is regulated by the metal regulatory transcription factor-1 (MTF-1), a zinc-finger protein that binds to Metal Response Elements (MREs) in the promoter regions of these genes. jst.go.jpnih.govmdpi.comoup.comnih.gov This metal-dependent interaction between MTF-1 and MREs is crucial for the transcriptional induction of hMT-2 in response to heavy metals and other stimuli. nih.govjst.go.jpnih.gov Other transcription factors like USF-1 and USF-2 have also been implicated in the regulation of metallothionein gene expression. oup.comspandidos-publications.com

This compound Interactions with Lipids and Small Molecules

Interactions with lipids and small molecules are critical for the function of various proteins referred to as Hmt2, particularly in the context of membrane association and metabolic or signaling roles.

Membrane Association and Lipid Binding of this compound

Human Melatonin (B1676174) receptor 2 (hMT2) is a prime example of an Hmt2-related protein that is intrinsically linked to membranes. As a G protein-coupled receptor (GPCR), it is embedded within the lipid bilayer of the cell membrane, possessing seven transmembrane domains. oup.commdpi.comnih.govfrontiersin.org The structure and function of hMT2 are influenced by its interactions with the surrounding membrane lipids. oup.comacs.orgresearchgate.net Studies suggest that ligands like melatonin and agomelatine (B1665654) may access the receptor's binding site through a lipophilic pathway involving the transmembrane helices and the protein-membrane interface. nih.govacs.org

While Arabidopsis thaliana HMT2 is localized to the endomembrane system and potentially mitochondria, and Methanobacterium thermoautotrophicum HMt2 is localized to mitochondria, detailed information specifically on their direct lipid binding or how lipids influence their function was not prominently featured in the provided search results beyond their general subcellular localization to membrane-rich organelles. oup.commdpi.comthieme-connect.com Research in Arabidopsis thaliana has explored membrane protein interactomes, but specific lipid interactions of HMT2 were not detailed in the provided snippets. nih.govfrontiersin.orgcarnegiescience.edu

Interaction with Metabolites and Signaling Molecules

Interactions with small molecules, including metabolites and signaling molecules, are central to the functions of the proteins discussed.

Human Metallothionein-2 (hMT-2) is well-known for its high affinity binding to various metal ions such as zinc (Zn²⁺), copper (Cu⁺), cadmium (Cd²⁺), mercury (Hg²⁺), and arsenic (As³⁺/As⁵⁺). uniprot.orgmdpi.comnih.govacs.org These interactions are fundamental to its roles in metal homeostasis and detoxification, where it sequesters toxic metals and regulates the availability of essential ones. uniprot.orgmdpi.comnih.gov The binding of metal ions can also trigger signaling pathways and modulate the activity of metal-dependent proteins, including transcription factors. nih.govsci-hub.sejst.go.jp Furthermore, hMT-2 acts as an antioxidant by scavenging reactive oxygen species (ROS). mdpi.comnih.govsci-hub.sejst.go.jp Its expression can also be induced by signaling molecules like glucocorticoids and cytokines. nih.govjst.go.jp

Arabidopsis thaliana HMT2 functions as an enzyme catalyzing a specific methyl transfer reaction in the S-methylmethionine cycle. oup.comthieme-connect.com It interacts with the metabolites S-methylmethionine (SMM) and adenosyl-L-homocysteine (AdoHcy), converting them into methionine. oup.comnih.gov This enzymatic interaction is crucial for methionine biosynthesis in plants. oup.comthieme-connect.comnih.gov Alterations in HMT2 activity can impact the levels of these metabolites. nih.gov In plants, metabolites are known to act as regulatory ligands and signaling molecules, influencing various cellular processes. acs.orgnih.govfrontiersin.orgfrontiersin.org

Human Melatonin receptor 2 (hMT2) is a receptor for the signaling molecule melatonin (N-acetyl-5-methoxytryptamine). nih.govmdpi.comoup.commdpi.comfrontiersin.orgthieme-connect.com It binds melatonin with high affinity, initiating intracellular signaling cascades. nih.govmdpi.commdpi.comfrontiersin.org Synthetic agonists like agomelatine also interact with hMT2. oup.comnih.gov Upon ligand binding, hMT2 primarily couples to Gαi/o proteins, leading to a decrease in intracellular cAMP levels. nih.govmdpi.commdpi.comfrontiersin.orgnih.gov It can also interact with other G proteins like Gq/11 and G16 depending on the cellular context. nih.govmdpi.commdpi.comfrontiersin.org Downstream signaling involves various effectors, including adenylate cyclase, phospholipase C, potassium channels, guanylyl cyclase, calcium channels, and the ERK1/2 pathway. mdpi.commdpi.comthieme-connect.comnih.gov hMT2 can also form heterodimers with other GPCRs, such as MT1 and the serotonin (B10506) 5-HT2C receptor, which can influence signaling properties. frontiersin.org

Here is a summary of some key interactions:

Protein NameOrganismInteracting Macromolecule(s)Interacting Small Molecule(s)Impact on Gene Expression/Chromatin StructureMembrane Association/Lipid Binding
Human Metallothionein-2 (hMT-2/MT-2)Homo sapiensTranscription FactorsMetal ions (Zn²⁺, Cu⁺, Cd²⁺, Hg²²⁺, As³⁺/As⁵⁺), ROS, Glucocorticoids, CytokinesIndirectly regulates gene expression by modulating metal availability for transcription factors. sci-hub.sejst.go.jp Involved in the regulation of MT gene expression via MTF-1 binding to MREs. jst.go.jpnih.govmdpi.comoup.comnih.govNo direct lipid interaction mentioned as primary function. Neuroprotective function can involve signaling via cell surface receptors. sci-hub.se
Methanobacterium thermoautotrophicum HMt2Methanobacterium thermoautotrophicumDNASulfide (B99878), Quinone (Coenzyme Q2), FADBinds and compacts DNA, forms nucleosome-like structures, introduces positive supercoils. uniprot.orgnih.govnih.gov Organizes chromatin structure. Localized to mitochondria. mdpi.com No detailed lipid interaction data.
Arabidopsis thaliana HMT2Arabidopsis thalianaNone explicitly mentionedS-methylmethionine, Adenosyl-L-homocysteineNo direct impact on gene expression/chromatin structure mentioned. Primary role is enzymatic.Localized to endomembrane system and potentially mitochondria. oup.comthieme-connect.com No detailed lipid interaction data.
Human Melatonin receptor 2 (hMT2/MT2)Homo sapiensG Proteins, β-arrestin, other GPCRsMelatonin, Agomelatine, ATP, cAMP, cGMP, Ca²⁺, components of signaling pathways (e.g., PLC, ERK1/2)Activation of downstream signaling pathways (e.g., MAPK) can ultimately influence gene expression (e.g., insulin (B600854) gene transcription). thieme-connect.comnih.govIntegral membrane protein (GPCR) embedded in lipid bilayer. oup.commdpi.comnih.govfrontiersin.org Structure and function influenced by lipid interactions. oup.comacs.orgresearchgate.net Ligand access may involve a lipophilic route. nih.govacs.org

Genetic and Epigenetic Landscape Governing Hmt2 Protein

Hmt2 Protein Gene Mutations and Polymorphisms

The human PRMT1 gene is located on chromosome 19q13.3 and consists of 12 exons. mdpi.com Genetic alterations, including mutations and alternative splicing, can significantly affect the structure and function of the resulting PRMT1 protein.

Genetic variants of PRMT1 can lead to changes in the protein's three-dimensional structure, which in turn affect its enzymatic activity, substrate specificity, and interactions with other proteins. Dimerization is a crucial process for PRMT1's methyltransferase activity, mediated by a "dimerization arm". mdpi.comnih.govnih.govcdnsciencepub.com Mutations within this arm or its interacting surfaces can impair the formation of the functional dimer, leading to reduced or abolished enzymatic activity. nih.govcdnsciencepub.com

Several naturally occurring missense mutations identified in human cancers have been shown to disrupt PRMT1's structure and function. nih.gov For example, substitutions such as W197L, Y202N, and M206V within the dimerization arm interfere with the protein's ability to form stable dimers. nih.gov This disruption directly impacts its catalytic efficiency and ability to bind to its essential cofactor, S-adenosyl-L-methionine (AdoMet). nih.govcdnsciencepub.com Molecular dynamics simulations suggest these mutations can lock the dimerization arm into a conformation that is not conducive to forming a dimer. researchgate.net

Beyond the catalytic core, post-translational modifications can also be affected by genetic variants. For instance, phosphorylation of PRMT1 on tyrosine 291 (Y291) has been shown to alter protein-protein interactions and substrate specificity. nih.gov

Table 1: Impact of Selected Naturally Occurring PRMT1 Mutations on Protein Structure and Function

MutationLocationEffect on StructureEffect on FunctionReference
W197LDimerization ArmDisrupts oligomerization/dimer formation.Reduces methyltransferase activity and AdoMet binding. nih.gov
Y202NDimerization ArmDisrupts oligomerization/dimer formation.Reduces methyltransferase activity and AdoMet binding. nih.gov
M206VDimerization ArmDisrupts oligomerization/dimer formation.Reduces methyltransferase activity and AdoMet binding. nih.gov
H293S (with M48F)Active SiteAlters active site conformation.Shifts product specificity from asymmetric dimethylarginine (ADMA) to symmetric dimethylarginine (SDMA). mdpi.com

The PRMT1 gene undergoes alternative splicing, giving rise to at least seven distinct protein isoforms (v1-v7). nih.govmdpi.comcdnsciencepub.com These variants primarily differ in the sequence and length of their N-terminal region, which can influence their subcellular localization, enzymatic activity, and substrate preference. nih.govcdnsciencepub.com

For example, while isoforms v1 to v6 all demonstrate methyltransferase activity, v3 and v4 show lower efficiency. nih.gov Substrate specificity can also be isoform-dependent; Sam68 and SmB proteins are preferentially methylated by PRMT1-v1 and v1-v2, respectively. nih.gov In contrast, the PRMT1-v7 isoform is catalytically inactive. nih.govcdnsciencepub.com The existence of these naturally occurring alleles adds a layer of complexity to the regulation of arginine methylation, as different tissues may express different complements of PRMT1 isoforms, leading to distinct methylation patterns and biological outcomes. It has been suggested that inactive isoforms could act as competitive inhibitors for active PRMT1 variants in cancer cells. researchgate.net

Table 2: Characterized Splice Variants (Alleles) of Human PRMT1

Allele (Isoform)Key Structural FeatureFunctional CharacteristicReference
PRMT1-v1Standard N-terminusActive, efficiently methylates substrates like Sam68. nih.gov
PRMT1-v2Alternative N-terminusActive, efficiently methylates substrates. nih.gov
PRMT1-v3Alternative N-terminusDisplays lower methylation efficiency compared to v1/v2. nih.govcdnsciencepub.com
PRMT1-v4Alternative N-terminusDisplays lower methylation efficiency compared to v1/v2. nih.govcdnsciencepub.com
PRMT1-v5Alternative N-terminusActive methyltransferase. nih.gov
PRMT1-v6Alternative N-terminusActive methyltransferase. nih.gov
PRMT1-v7Alternative N-terminusCatalytically inactive. nih.govcdnsciencepub.com

Impact of Genetic Variants on this compound Structure and Function

Genetic Interactions and Epistasis Involving this compound

PRMT1 functions within a broad network of cellular pathways. Its genetic interactions can modify cellular phenotypes and responses to therapeutic agents, highlighting its role as a key node in cellular signaling.

CRISPR-Cas9 based genome-wide screening has emerged as a powerful tool for identifying genes that interact with PRMT1. Such screens have identified PRMT1 as a cancer dependency gene in high-risk hepatoblastoma, meaning the cancer cells are particularly reliant on PRMT1 for their survival and proliferation. dntb.gov.uanih.govaacrjournals.orgnih.gov In these studies, loss of PRMT1 function impairs tumor growth, identifying it as a potential therapeutic target. dntb.gov.uanih.gov

Furthermore, genetic screens for modifiers of chemotherapy response have also implicated PRMT1. For instance, a CRISPR-Cas9 screen mapping the genetic response to doxorubicin (B1662922) in hepatoblastoma models identified several modifiers. dntb.gov.uanih.gov While specific synergistic or antagonistic interactions with PRMT1 were part of a broader network analysis, these studies establish a framework for identifying genes that function upstream, downstream, or in parallel with PRMT1 to modulate drug sensitivity. Another genome-wide screen identified that PRMT1 activity enhances ATF6α transcriptional activity in the unfolded protein response. biorxiv.org

Perturbations of PRMT1, either through genetic knockout or pharmacological inhibition, have profound effects on numerous signaling pathways, demonstrating its extensive role in cellular regulation. mdpi.comnih.gov

DNA Damage and Repair: PRMT1 is critical for genomic stability. It methylates key proteins in the DNA damage response, such as MRE11 and 53BP1, which are essential for repairing DNA double-strand breaks through homologous recombination and non-homologous end joining. nih.govmdpi.com Loss of PRMT1 function leads to defects in these repair pathways and increases cellular sensitivity to DNA damaging agents. mdpi.com

Transcriptional and Signaling Pathways: PRMT1 regulates major oncogenic pathways. It enhances EGFR signaling by methylating both the EGFR protein and histone H4 at the EGFR promoter. mdpi.commdpi.com It also promotes the Wnt/β-catenin pathway by upregulating the expression of key components like ZEB1. nih.govmdpi.com

Immune Regulation: PRMT1 plays a role in suppressing tumor immune surveillance. It has been found to methylate and inhibit cGAS, a key component of the cGAS/STING innate immunity pathway, thereby attenuating the anti-tumor immune response. mdpi.com

Genome-Wide Screening for this compound Genetic Modifiers

Epigenetic Modifiers Influencing this compound Expression and Function

PRMT1 is itself a crucial epigenetic modifier, primarily through its methylation of histone H4 at arginine 3 (H4R3me2a), a mark associated with transcriptional activation. mybiosource.comthermofisher.comnih.gov However, the expression and function of PRMT1 are also subject to epigenetic regulation by other factors. This regulation occurs at the level of gene expression and through post-translational modifications that modulate its enzymatic activity.

PRMT1's activity is dynamically regulated by its interaction with non-substrate proteins that act as co-regulators. For example, BTG1 and BTG2 proteins can positively modulate PRMT1's enzymatic activity, while hCAF1 can inhibit its methylation of histone H4. nih.gov

The recruitment of PRMT1 to specific gene promoters is often directed by transcription factors. For instance, the pregnane (B1235032) X receptor (PXR), a nuclear receptor involved in drug metabolism, recruits PRMT1 to the regulatory regions of its target genes, like CYP3A4. nih.gov This recruitment leads to H4R3 methylation and subsequent gene activation. nih.gov

Furthermore, PRMT1's function is influenced by other post-translational modifications. In response to certain DNA damage, PRMT1 can be phosphorylated by DNA-dependent protein kinase (DNA-PK), which induces its recruitment to chromatin and enhances its activity towards histone H4. nih.govmdpi.com Conversely, PRMT1 levels can be controlled by the ubiquitin-proteasome system; the E3 ubiquitin ligase TRIM48 can polyubiquitinate PRMT1, targeting it for degradation. mdpi.com These layers of regulation ensure that PRMT1 activity is tightly controlled and responsive to cellular signals.

DNA Methylation and Histone Modifications at this compound Loci

The regulation of the EHMT2 gene is subject to the same epigenetic controls that it imposes on other genes, creating potential for complex feedback loops. The primary epigenetic marks influencing gene expression are DNA methylation and post-translational modifications of histones.

DNA Methylation:

DNA methylation is a fundamental epigenetic mechanism that typically leads to gene silencing when it occurs at promoter regions. elifesciences.org This process involves the addition of a methyl group to a cytosine residue within a CpG dinucleotide, which can physically impede the binding of transcription factors or recruit proteins that promote a condensed, inaccessible chromatin state. elifesciences.org

The Ethis compound itself plays a role in directing DNA methylation. It can recruit DNA methyltransferases (DNMTs), such as DNMT1, DNMT3A, and DNMT3B, to specific genomic locations. oncotarget.comnih.gov This interaction facilitates the methylation of DNA at loci already marked by EHMT2-mediated H3K9me2, creating a stable, long-term repressive state. oncotarget.comnih.gov This synergistic relationship between histone methylation by EHMT2 and DNA methylation is instrumental for silencing germline-specific genes during embryonic development and maintaining genomic imprinting. oncotarget.comnih.govnih.gov For instance, in mouse embryos, EHMT2 is essential for establishing DNA methylation at the promoters of specific germline genes, and its absence leads to reduced DNA methylation and aberrant gene expression. nih.govnih.gov

While EHMT2 directs DNA methylation elsewhere in the genome, the EHMT2 gene promoter itself can be regulated by this mark. In certain cellular contexts, hypermethylation of the EHMT2 promoter could lead to its silencing, while hypomethylation would be associated with its active transcription. Studies have shown that treatment with the DNMT inhibitor 5-Aza-Cd can reduce EHMT2 levels, suggesting that DNA methylation plays a role in maintaining EHMT2 expression. oncotarget.com

Histone Modifications:

Histone modifications represent a diverse and dynamic layer of epigenetic regulation. The "histone code" hypothesis posits that different combinations of these modifications can dictate specific downstream cellular events, including transcriptional activation or repression. reactome.org

The Ethis compound is a "writer" of this code, depositing the repressive H3K9me1 and H3K9me2 marks. wikipedia.orgspandidos-publications.com These marks are associated with gene silencing and the formation of heterochromatin. reactome.org The presence of H3K9me2 at a gene promoter generally signals transcriptional repression. spandidos-publications.com

The locus of the EHMT2 gene is itself decorated with histone modifications that determine its transcriptional status. In a transcriptionally active state, the EHMT2 promoter would likely be enriched with activating marks such as H3K4 trimethylation (H3K4me3) and histone acetylation (e.g., H3K27ac). reactome.org Conversely, in a silenced state, its promoter would be expected to carry repressive marks, potentially including H3K27 trimethylation (H3K27me3) or even H3K9me2 in a feedback mechanism. The balance between the enzymes that add these marks (writers) and those that remove them (erasers) at the EHMT2 locus is critical for controlling its expression. For example, the activity of histone deacetylases (HDACs) could lead to a more condensed chromatin structure at the EHMT2 promoter, repressing its transcription. Co-immunoprecipitation experiments have shown that EHMT2 can interact with HDAC1 and HDAC2, suggesting a coordinated regulation of gene expression. cancerbiomed.org

Epigenetic Modification General Function in Gene Regulation Role in Relation to Hmt2 (EHMT2/G9a)
DNA Methylation Generally represses gene transcription when at promoter regions. elifesciences.orgHmt2 directs DNA methylation to target genes by recruiting DNMTs. oncotarget.comnih.gov The Hmt2 gene itself is likely regulated by DNA methylation.
H3K9me1/2 Repressive histone marks associated with gene silencing. wikipedia.orgspandidos-publications.comHmt2 is the primary enzyme responsible for depositing these marks. wikipedia.orgspandidos-publications.com
H3K4me3 Activating histone mark associated with active gene promoters. reactome.orgLikely present at the Hmt2 gene promoter when it is actively transcribed.
Histone Acetylation Activating mark that creates a more open chromatin structure. reactome.orgLikely present at the Hmt2 gene promoter during active transcription.
H3K27me3 Repressive histone mark associated with facultative heterochromatin. reactome.orgMay be involved in silencing the Hmt2 gene in specific cellular contexts.

Chromatin Remodeling and this compound Accessibility

Chromatin remodeling refers to the dynamic processes that alter the structure of chromatin to regulate the accessibility of DNA to the transcriptional machinery. elifesciences.org This is largely carried out by ATP-dependent chromatin remodeling complexes that can slide, evict, or restructure nucleosomes. elifesciences.org The accessibility of the EHMT2 gene is a direct consequence of the interplay between its local DNA methylation status, histone modifications, and the activity of these remodeling complexes.

When the EHMT2 locus is in a transcriptionally permissive state, it is characterized by an open chromatin conformation, often referred to as euchromatin. This state is associated with low levels of DNA methylation and the presence of activating histone marks like H3K4me3 and histone acetylation. reactome.org These marks can recruit chromatin remodeling complexes that further open up the chromatin structure, allowing transcription factors and RNA polymerase II to bind to the EHMT2 promoter and initiate transcription.

Conversely, when the EHMT2 gene is silenced, its locus is found in a condensed chromatin state known as heterochromatin. This is characterized by hypermethylation of the promoter and the presence of repressive histone marks such as H3K9me2 and H3K27me3. reactome.org These repressive marks can serve as binding sites for proteins that compact the chromatin, making the EHMT2 promoter inaccessible to the transcriptional machinery. For instance, the H3K9me2 mark deposited by EHMT2 can recruit Heterochromatin Protein 1 (HP1), which further contributes to chromatin condensation and gene silencing.

Physiological Roles and Pathway Integration of Hmt2 Protein

Involvement of Hmt2 Protein in Metabolic Pathways

This compound's enzymatic activity as a sulfide (B99878):quinone oxidoreductase positions it as a crucial component in metabolic pathways involving sulfur compounds. researchgate.netresearchgate.net

Role in Amino Acid Metabolism (e.g., Methionine/Homocysteine Cycle)

While the primary characterized role of this compound is in sulfide oxidation, its connection to sulfur metabolism inherently links it to amino acid metabolism, specifically the pathways involving sulfur-containing amino acids like methionine and cysteine. researchgate.netnih.gov The methionine-homocysteine cycle is a central pathway in sulfur metabolism, where methionine is converted to homocysteine, and homocysteine can either be recycled back to methionine or directed towards cysteine synthesis via the transsulfuration pathway. droracle.aicreative-proteomics.comfrontiersin.org Although Hmt2 is not a direct enzyme within the core methionine-homocysteine cycle, its role in processing sulfide, a key intermediate or byproduct in sulfur metabolism, can influence the availability of sulfur for the synthesis of these amino acids. In Arabidopsis thaliana, a homolog of HMT2 is described as a methionine biosynthetic enzyme involved in the S-methylmethionine cycle, catalyzing the formation of methionine from homocysteine and S-methylmethionine. nih.gov Reduced activity of this enzyme in Arabidopsis has been shown to increase free methionine abundance in seeds. nih.gov This suggests a potential, albeit indirect or context-dependent, influence of Hmt2-like proteins on methionine levels through broader sulfur metabolic networks.

The methionine-homocysteine cycle is critical for numerous biochemical processes, including amino acid metabolism and cellular methylation, producing key molecules like S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). creative-proteomics.comnih.gov Dysregulation of this cycle and elevated homocysteine levels are associated with various diseases. droracle.ainih.gov

A simplified overview of the methionine-homocysteine cycle is shown below:

StepDescriptionKey Molecules Involved
Methionine to SAMMethionine receives an adenosine (B11128) group from ATP to form S-adenosylmethionine (SAM).Methionine, ATP, SAM
SAM to SAHSAM donates a methyl group to an acceptor molecule, becoming S-adenosylhomocysteine (SAH).SAM, Acceptor, Methylated Acceptor, SAH
SAH to HomocysteineSAH is hydrolyzed to form homocysteine.SAH, Homocysteine
Homocysteine RemethylationHomocysteine is converted back to methionine (requires folate and vitamin B12).Homocysteine, Methionine, Folate, B12
Homocysteine TranssulfurationHomocysteine is converted to cysteine (involves cystathionine (B15957) β-synthase and cystathionine γ-lyase).Homocysteine, Cysteine, Serine, B6

Contribution to Sulfur Metabolism and Detoxification Processes

This compound functions as a sulfide:quinone oxidoreductase, catalyzing the oxidation of sulfide. researchgate.netresearchgate.net This enzymatic activity is a crucial step in the mitochondrial oxidative detoxification pathway for sulfide, converting toxic sulfide into less toxic compounds like thiosulfate. researchgate.net In Schizosaccharomyces pombe, Hmt2 is a mitochondrial SQR responsible for sulfide oxidation and plays an important role in detoxifying excess sulfide, particularly under cadmium stress. researchgate.net The detoxification capacity involves the catabolism of sulfide into less toxic thiosulfate. researchgate.net SQR is the initial enzyme in this mitochondrial pathway. researchgate.net

Sulfur is an essential element found in various biologically important molecules, including methionine, cysteine, and glutathione (B108866). researchgate.netnih.gov It is also involved in coping with oxidative and heavy metal stress. researchgate.netnih.gov Fission yeast utilizes the O-acetylserine pathway for de novo cysteine biosynthesis, where cysteine synthase produces cysteine from sulfide and O-acetylserine. nih.gov The level of sulfide, which is used to produce sulfur-containing amino acids like cysteine and methionine, is strictly controlled by Hmt2. nih.gov

Glutathione (GSH), a cysteine-rich peptide, is a major reservoir of non-protein reduced sulfur and plays a significant role in detoxification and antioxidant defense. nih.govoup.com While GSH itself can bind cadmium ions, phytochelatins (PCs), synthesized from GSH, are significantly more effective in heavy metal detoxification. oup.comresearchgate.net Hmt2 deficiency in S. pombe leads to sulfide accumulation, hypersensitivity to heavy metals that interact with GSH (like cadmium), and decreased phytochelatin (B1628973) levels. nih.gov This underscores Hmt2's indirect but important contribution to detoxification processes by regulating sulfide levels, which in turn impacts the synthesis of key detoxification molecules.

This compound in Cellular Homeostasis and Stress Response

This compound contributes to maintaining cellular homeostasis and responding to various forms of stress, particularly those involving metal ions and oxidative damage. ontosight.aifishersci.sewikipedia.org

Regulation of Metal Ion Homeostasis by this compound

This compound is implicated in the regulation of metal ion homeostasis, although its precise mechanisms can vary between organisms. Metallothioneins (MTs), which are cysteine-rich proteins, are well-known for their role in binding and regulating essential metals like zinc and copper, as well as detoxifying non-essential heavy metals such as cadmium and mercury. ontosight.airesearchgate.net Human metallothionein-2 (hMT-2) is a member of this family and contributes to metal homeostasis by binding to these metals, thereby preventing them from interacting with sensitive cellular components. ontosight.ai

In Schizosaccharomyces pombe, Hmt2 is critical for cadmium tolerance. oup.comnih.gov A cadmium-hypersensitive mutant of S. pombe was found to accumulate abnormally high levels of sulfide, and the gene required for normal sulfide regulation, hmt2+, was cloned based on its ability to complement the cadmium-hypersensitive phenotype. researchgate.net This suggests that Hmt2's role in sulfide oxidation is linked to the cell's ability to handle cadmium stress. While the exact interplay between Hmt2's sulfide oxidation activity and metal ion homeostasis is complex, it appears that maintaining appropriate sulfide levels is crucial for preventing the adverse effects of certain heavy metals.

Response to Oxidative Stress Mediated by this compound

Oxidative stress, caused by an imbalance between reactive oxygen species (ROS) production and antioxidant defense, can damage cellular components. mdpi.com this compound's involvement in sulfur metabolism and its potential links to glutathione synthesis suggest a role in the cellular response to oxidative stress. Glutathione (GSH) is a key antioxidant that helps neutralize ROS. nih.govoup.commdpi.com By influencing sulfide levels, Hmt2 can indirectly impact the availability of cysteine, a precursor for GSH synthesis. nih.gov

Furthermore, metallothioneins, which share some functional overlap with Hmt2 in metal detoxification, are also known to play a role in antioxidant defense. ontosight.ai Human MT-2, for instance, is involved in the regulation of arsenic-induced oxidative stress. ontosight.ai While direct evidence of this compound itself directly scavenging ROS is limited in the provided context, its role in managing sulfide toxicity and its connection to the synthesis of key antioxidant molecules like glutathione position it as a contributor to the broader cellular response to oxidative stress.

Role in Detoxification Mechanisms (e.g., Cadmium, Arsenic, Sulfide)

This compound is directly involved in the detoxification of sulfide through its sulfide:quinone oxidoreductase activity, converting it to less toxic forms. researchgate.netresearchgate.net This is particularly important under conditions where sulfide levels rise, such as during exposure to certain heavy metals like cadmium. researchgate.netnih.gov

Beyond sulfide, Hmt2-like proteins and related detoxification pathways are involved in mitigating the toxicity of heavy metals and metalloids like cadmium and arsenic. In S. pombe, Hmt2 is critical for cadmium and arsenite resistance. oup.comnih.gov Cadmium toxicity is thought to be mitigated through phytochelatins, and Hmt2's role in regulating sulfide levels impacts phytochelatin synthesis. nih.govresearchgate.net

Human metallothionein (B12644479) 2 (hMT-2), a cysteine-rich protein, plays a crucial role in protecting cells against arsenic toxicity by binding to it and facilitating its excretion. ontosight.ai The interaction involves the formation of a metal-thiolate complex, reducing arsenic's reactivity. ontosight.ai hMT-2 also helps regulate arsenic-induced oxidative stress and protects against genotoxicity. ontosight.ai While Hmt2 and hMT-2 are distinct proteins, their shared involvement in detoxification and stress response highlights the interconnectedness of these cellular defense mechanisms.

SubstanceHmt2-related Detoxification MechanismOrganism(s) Studied
SulfideOxidation of sulfide to less toxic compounds (e.g., thiosulfate) via sulfide:quinone oxidoreductase activity.S. pombe, potentially others. researchgate.netresearchgate.net
CadmiumIndirectly, by regulating sulfide levels necessary for phytochelatin synthesis, which chelates cadmium.S. pombe researchgate.netnih.govresearchgate.netoup.comnih.gov
ArsenicPotential indirect involvement through sulfur metabolism; related proteins (hMT-2) directly bind arsenic.S. pombe (Hmt2), Human (hMT-2) oup.comnih.govontosight.ai

This compound's Contribution to Signaling Cascades

The primary function of this compound is to transduce extracellular signals from melatonin (B1676174) into intracellular responses through its coupling with G proteins. As a GPCR, hMT2 possesses a characteristic seven-transmembrane domain structure, which undergoes conformational changes upon ligand binding, facilitating the interaction with and activation of associated heterotrimeric G proteins. nih.govwikipedia.org

Integration of this compound into G-Protein Coupled Receptor Signaling (e.g., Melatonin Receptors)

The hMT2 receptor primarily couples to pertussis toxin-sensitive G proteins of the Gαi/o subfamily. wikipedia.orgontosight.aiwikipedia.orgzhanggroup.org Activation of Gαi/o leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in the intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgontosight.aiwikipedia.orgzhanggroup.orgmims.com This reduction in cAMP subsequently impacts the activity of protein kinase A (PKA) and downstream signaling events, including the modulation of cAMP-responsive element binding (CREB) protein phosphorylation. ontosight.aimims.com

Beyond its primary coupling to Gαi/o, the hMT2 receptor has also been shown to couple to other G protein subtypes, depending on the cellular context. Studies have indicated coupling to Gαq/11 and Gα16, which can lead to the activation of alternative signaling pathways, such as the phospholipase C (PLC)/protein kinase C (PKC) pathway and the c-Jun N-terminal kinase (JNK) pathway. wikipedia.orgontosight.aiwikipedia.org Activation of MT2 receptors also triggers ERK signaling pathways and inhibits cGMP levels. wikipedia.orgontosight.ai The ability of hMT2 to engage multiple G protein subtypes and downstream effectors highlights its capacity to mediate diverse cellular responses to melatonin.

Furthermore, hMT2 receptors can exist not only as monomers but also form homodimers with other hMT2 receptors or heterodimers with other receptor types, notably the hMT1 receptor and the serotonin (B10506) 5-HT2C receptor. wikipedia.orgontosight.aiwikipedia.orgwikidata.org The formation of these receptor oligomers can significantly alter the pharmacological properties and signaling bias compared to the individual receptors. For instance, MT1/MT2 heterodimers have been reported to preferentially activate the Gαq/PLC/Ca2+ pathway in certain contexts. ontosight.aiwikipedia.org Heterodimerization with the 5-HT2C receptor can also lead to the transactivation of the Gαq pathway. wikipedia.orgwikidata.org

The hMT2 receptor can also exhibit constitutive, non-melatonin-induced signaling activity, primarily through Gi proteins. wikipedia.orgsenescence.info This intrinsic activity can be modulated by inverse agonists. wikipedia.orgsenescence.info

Studies utilizing selective ligands and genetically modified models have helped delineate the specific roles of hMT2-mediated signaling in various tissues. For example, in the mammalian retina, the MT2 receptor appears to mediate the melatonin-induced inhibition of dopamine (B1211576) release. wikidata.orgwikipedia.orgnih.gov In pancreatic beta cells, hMT2 activation inhibits insulin (B600854) secretion, a function potentially linked to the receptor's role as a risk factor for type 2 diabetes. zhanggroup.orgwikipedia.orgtocris.comontosight.aifishersci.ca This inhibition involves the reduction of cAMP and cGMP levels. zhanggroup.orgontosight.ai

The following table summarizes some key signaling pathways coupled to hMT2:

Signaling PathwayPrimary G Protein CouplingEffect on Pathway ActivityRelevant Second Messengers/Effectors
Adenylyl Cyclase/cAMPGαi/oInhibitioncAMP, PKA, CREB
Guanylyl Cyclase/cGMPMT2 specificInhibitioncGMP
Mitogen-Activated Protein KinaseGαi/o, Gαq/11, Gα16ActivationERK
Phospholipase C/Protein Kinase CGαq/11, Gβγ subunits (indirectly), HeterodimersActivationPLC, PKC, IP3, DAG, Ca2+
JNK PathwayGαi, Gα16ActivationJNK

Role in Cell Cycle Regulation and Growth Control

While GPCRs in general are known to influence cellular processes such as cell differentiation, migration, apoptosis, and growth citeab.com, and melatonin has been implicated in regulating cell proliferation and inhibiting the growth of certain tumors uni.lu, the specific and direct role of the hMT2 receptor in general cell cycle regulation and growth control is not as extensively characterized in the available research as its roles in other signaling pathways or differentiation processes.

Research has primarily focused on hMT2 signaling in the context of specific tissues and physiological functions, such as circadian rhythm entrainment, neuroendocrine regulation, and metabolic control. While alterations in these processes can indirectly impact cell cycle and growth, the precise mechanisms by which hMT2 directly modulates the core machinery of the cell cycle or general cellular growth rates are not clearly defined in the provided literature. Further research is needed to fully elucidate any direct involvement of hMT2 in these fundamental cellular processes.

This compound in Developmental Biology and Differentiation Processes

The this compound, through its mediation of melatonin signaling, appears to play a role in certain developmental and differentiation processes. Studies have indicated the involvement of melatonin receptors, including MT2, in the differentiation of specific cell types.

For instance, melatonin signaling has been shown to be crucial for the functional differentiation of human olfactory bulb neural precursors (ONPs). guidetopharmacology.org Melatonin stimulated axonal formation and ramification in cloned ONPs through a receptor-mediated mechanism and enhanced axonal and somatic secretion. guidetopharmacology.org Reduced expression of melatonergic receptors in ONPs from patients with schizophrenia was associated with decreased axogenesis, which was counteracted by melatonin treatment. guidetopharmacology.org This suggests that a deficit in melatonin signaling, potentially involving MT2, may contribute to impaired neurodevelopment. guidetopharmacology.org

Additionally, studies on human adult mesenchymal stem cells have suggested a role for MT2 receptors in differentiation into osteoblasts. citeab.com The reduction in MT2-mediated decreases in alkaline phosphatase enzyme activity was observed when MT2 receptors were desensitized, implying that changes in receptor sensitivity might be a necessary step in this differentiation process. citeab.com

The expression of melatonin receptors, including MT2, in various tissues during development nih.gov further supports a potential broader involvement of hMT2 in developmental biology. While the precise mechanisms are still under investigation, these findings suggest that hMT2-mediated melatonin signaling contributes to the intricate processes of cellular differentiation and development in a context-dependent manner.

Pathophysiological Implications of Hmt2 Protein Dysregulation in Model Systems

Aberrant Hmt2 Protein Function in Cellular Disease Models

Investigations into cellular disease models have provided insights into how dysregulated this compound function can impact fundamental cellular processes, particularly in the context of disease states such as cancer. While the specific protein referred to as Hmt2 in cellular models often differs from those in yeast or plant models (e.g., SHMT2 in mammalian cells), studies on its aberrant function in cell lines offer valuable perspectives on its potential pathophysiological roles.

In Vitro Studies of this compound in Dysregulated Cellular Processes

In vitro studies utilizing various cell lines have explored the functional consequences of altered this compound levels or activity in the context of dysregulated cellular processes. For instance, research on Serine hydroxymethyltransferase 2 (SHMT2), sometimes referred to in contexts of cellular metabolism, has demonstrated its involvement in processes critical for cancer cell survival and proliferation. Studies have shown that SHMT2 sustains clear cell renal cell carcinoma (ccRCC) proliferation and metastasis in vitro. nih.gov Dysregulation of cellular membrane homeostasis, which can involve alterations in protein and lipid levels and organization, can create a microenvironment that initiates cancer-related signaling processes. nih.gov Proteins play key roles in neoplastic transformation, the transition of a healthy cell into a cancerous one, often through dysfunctions in proteins regulating the cell cycle, apoptosis, and stress response. mdpi.com The ubiquitin proteasome system (UPS), crucial for maintaining protein homeostasis, is frequently dysregulated in malignancies, impacting processes like growth, division, signal transduction, and stress response. mdpi.com

Impact of this compound Overexpression or Knockdown in Cell Lines

Manipulating the expression levels of Hmt2 proteins in cell lines has been a key approach to understanding their impact on cellular phenotypes associated with disease. In ccRCC cell lines, SHMT2 knockdown significantly inhibited cell proliferation, migration, and invasion. nih.gov Conversely, overexpression of SHMT2 promoted cell proliferation and metastasis in these same cell lines. nih.gov Similar findings have been reported in bladder cancer cells, where SHMT2 was found to be upregulated. Overexpression of SHMT2 promoted bladder cancer cell growth, while knockdown suppressed proliferation by impairing the cell cycle and inducing apoptosis. nih.gov Specifically, silencing SHMT2 decreased the expression of G1/S transition-related proteins cyclin E1 and cyclin D1, while overexpression increased their levels, indicating SHMT2 facilitates the G1-to-S phase transition. nih.gov These studies highlight the significant impact of SHMT2 expression levels on the aggressive phenotypes of cancer cells.

This compound in Organismal Disease Models

Beyond cellular studies, the role of Hmt2 proteins in pathophysiological contexts has been investigated in various organismal models, including yeast, plants, and animals. These models offer a more complex biological environment to study the effects of Hmt2 dysregulation on whole-organism phenotypes and disease progression.

Analysis of this compound Phenotypes in Yeast Models

In the fission yeast Schizosaccharomyces pombe, the hmt2 gene encodes a mitochondrial sulfide (B99878):quinone oxidoreductase. researchgate.netpombase.org Studies in this model organism have linked HMT2 function to heavy metal detoxification and sulfide metabolism. A cadmium-hypersensitive mutant of S. pombe was found to accumulate abnormally high levels of sulfide, and the hmt2+ gene was identified as being required for normal regulation of sulfide levels. researchgate.netresearchgate.net This suggests a role for HMT2 in detoxifying excess sulfide produced under cadmium stress. researchgate.net HMT2 is localized to mitochondria and functions as a sulfide:quinone oxidoreductase, catalyzing the reduction of quinone by sulfide. researchgate.net Phenotypes associated with hmt2 deletion mutants in S. pombe include increased cellular sulfide levels and increased cellular pigment accumulation, particularly during the cellular response to cadmium ion. pombase.org These findings underscore the importance of HMT2 in maintaining sulfide homeostasis and mediating tolerance to certain heavy metals in yeast.

Investigation of this compound in Plant Stress Models

In plants, Hmt2 proteins, such as Homocysteine methyltransferase 2 (HMT2) in Arabidopsis thaliana, have been studied in the context of stress response and metabolic pathways. Arabidopsis thaliana HMT2 is one of three genes encoding homocysteine methyltransferase, an enzyme involved in the S-methylmethionine cycle, which plays a role in methionine biosynthesis. nih.gov Surprisingly, knockdown mutations of Arabidopsis thaliana HMT2 have been shown to increase free methionine abundance in seeds. nih.gov This suggests a complex regulatory role for HMT2 in methionine metabolism and transport within the plant. In Zea mays (maize), an HMT-2 protein has been identified in studies related to stress response, including impacts of chromium ion stress and lead stress. string-db.org These studies indicate that Hmt2 proteins in plants are involved in responses to environmental stressors, potentially through their roles in metabolic pathways or detoxification mechanisms.

Role of this compound in Animal Models of Pathophysiology (e.g., Zebrafish brain injury)

Animal models, particularly zebrafish, have been utilized to investigate the role of human Metallothionein (B12644479) 2 (hMT2) in pathophysiological conditions, such as neurodegenerative diseases and brain injury. Studies in zebrafish models of Parkinson's disease (PD), induced by neurotoxins like paraquat (B189505) or rotenone, have demonstrated a neuroprotective effect of exogenous hMT2 treatment. researchgate.netresearchgate.netfrontiersin.org Paraquat treatment in zebrafish led to a reduction in dopaminergic neurons, which showed an increase following hMT2 treatment. researchgate.net hMT2 treatment was also able to reverse the effects of paraquat on the expression of genes related to dopamine (B1211576) activity and biosynthesis. researchgate.net In rotenone-induced PD zebrafish models, hMT2 treatment mitigated motor deficits, restored dopamine levels, reduced inflammation and oxidative stress, preserved dopaminergic neurons, and improved mitochondrial function. frontiersin.org

Mechanistic Insights into Disease Pathogenesis Derived from this compound Studies in Model Systems

Research in model systems has provided key mechanistic insights into how the dysregulation of proteins referred to as Hmt2 or hMT2 contributes to disease pathogenesis.

In Schizosaccharomyces pombe, the mechanism by which Hmt2 dysregulation leads to cadmium sensitivity involves the accumulation of sulfide. Hmt2, as a mitochondrial sulfide quinone reductase, is responsible for oxidizing sulfide. When Hmt2 function is impaired, sulfide levels rise. researchgate.netfrontiersin.org This excess sulfide is implicated in the observed cadmium hypersensitivity. Furthermore, studies in S. pombe models of CoQ deficiency revealed that the accumulation of H₂S due to impaired Hmt2 function might contribute to pathogenesis by affecting protein S-sulfhydration, a post-translational modification that can alter protein function. frontiersin.org This suggests a direct molecular link between mitochondrial dysfunction, sulfide metabolism, and cellular pathology mediated by Hmt2.

In Arabidopsis thaliana, HMT2's role as a homocysteine methyltransferase is central to methionine synthesis. The enzyme catalyzes the transfer of a methyl group to homocysteine. nih.govuniprot.org While not directly linked to disease pathogenesis in the context of human disease models, understanding the kinetics and regulation of HMT2 in Arabidopsis provides mechanistic details on how metabolic pathways are controlled. For example, studies have characterized methionine-sensitive and -insensitive forms of homocysteine S-methyltransferases, including HMT2, revealing regulatory mechanisms that control methionine levels. nih.gov

In animal models, the neuroprotective and anti-inflammatory mechanisms of human metallothionein 2 (hMT2) have been explored. In the zebrafish Parkinson's model, hMT2 treatment reversed the effects of paraquat, including the downregulation of genes related to dopamine activity and biosynthesis (such as dat and th1) and neuroprotective agents (bdnf). researchgate.net HMT2 treatment also mitigated lipid peroxidation and increased the number of dopaminergic neurons. researchgate.net This suggests that hMT2 exerts its protective effects by influencing gene expression related to dopamine metabolism and neuronal survival, as well as by reducing oxidative damage. In the context of inflammation, metallothioneins, including MT2, are known to scavenge reactive oxygen species and promote tissue repair. nih.gov Their expression can be activated through various pathways, including those involving antioxidant-responsive elements and protein kinase pathways. nih.gov The upregulation of MT1 and MT2 in the mouse colitis model underscores their role in regulating intestinal inflammation, potentially through these antioxidant and tissue repair mechanisms. nih.gov

Here is a summary of some research findings in model systems:

Model SystemProtein (Context)Key Findings Related to Dysregulation/ModulationRelevant Mechanism(s)Source(s)
Schizosaccharomyces pombeHmt2 (Sulfide Quinone Reductase)Cadmium hypersensitivity; Accumulation of high sulfide levels. researchgate.net Accumulation of H₂S in CoQ deficiency models. frontiersin.orgImpaired sulfide oxidation leading to sulfide/H₂S accumulation. researchgate.netfrontiersin.org Affects protein S-sulfhydration. frontiersin.org researchgate.netfrontiersin.org
Arabidopsis thalianaHMT2 (Homocysteine Methyltransferase)Reduced activity increases seed methionine content. nih.govInvolved in methionine biosynthesis and S-methylmethionine cycle. nih.govuniprot.orgutoronto.ca nih.govuniprot.orgutoronto.ca
ZebrafishhMT2 (Metallothionein 2)Mitigates paraquat-induced decreased lipid peroxidation and loss of dopaminergic neurons. nih.govresearchgate.netInfluences dopamine-related gene expression; Reduces oxidative damage. researchgate.net nih.govresearchgate.net
MouseMT1 and MT2 (Metallothioneins)Upregulation improves colitis by regulating intestinal inflammation and oxidative stress. nih.govScavenges reactive oxygen species; Promotes tissue repair. nih.gov nih.gov

Advanced Methodologies for Hmt2 Protein Investigation

Recombinant Hmt2 Protein Expression and Purification Strategies

The production of this compound for detailed study often relies on recombinant expression, a process where the gene encoding the protein is introduced into a host organism for overexpression. This is followed by a series of purification steps to isolate the target protein from cellular components.

Selection of Expression Systems and Optimization of Yield

The choice of an appropriate expression system is paramount for achieving high yields of soluble and functional recombinant protein. Various systems are available, each with its own advantages and limitations. Bacterial systems, particularly Escherichia coli (E. coli), are frequently used due to their rapid growth, cost-effectiveness, and ease of genetic manipulation chronobiologyinmedicine.org. E. coli can produce high quantities of recombinant protein, sometimes comprising up to 50% of the total cellular protein . However, expressing eukaryotic proteins in bacteria can be challenging, as they may not fold correctly or undergo necessary post-translational modifications, potentially leading to the formation of insoluble inclusion bodies guidetopharmacology.org. Strategies to optimize expression in E. coli include using strong promoters (e.g., T7, CMV, SV40), incorporating regulatory elements, and optimizing codons to match the host organism's bias, which can enhance translation efficiency mims.com. Optimizing media composition and growth conditions, such as temperature and pH, also plays a critical role in maximizing protein yield and quality mims.comguidetoimmunopharmacology.org. For instance, using cold-shock promoters and lower induction temperatures can improve the solubility of aggregation-prone proteins .

Yeast expression systems, such as Saccharomyces cerevisiae and Pichia pastoris, are valuable for producing eukaryotic proteins that require proper folding and post-translational modifications chronobiologyinmedicine.org. Insect cell systems, often utilizing the baculovirus expression system, can also yield high levels of protein with post-translational modifications similar to mammalian cells, although the process can be more time-consuming guidetopharmacology.org. Mammalian cell lines, such as Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells, are often the preferred choice for producing human proteins that require complex post-translational modifications for full functional activity guidetopharmacology.org. While expression levels in mammalian cells can be lower than in microbial systems, the proteins produced are more likely to be correctly folded and modified guidetopharmacology.org.

Optimization of protein yield is an iterative process that involves carefully considering factors such as the selected expression system, vector design (including promoter strength and fusion tags), expression conditions, and cell density guidetoimmunopharmacology.org. Fusion tags, such as the His-tag, can significantly enhance expression and purification efficiency.

Chromatographic and Biophysical Purification Techniques

Following recombinant expression, purification of this compound from the complex cellular lysate is essential to obtain a sample suitable for downstream applications like structural studies. A variety of chromatographic and biophysical techniques are employed, often in a multi-step purification scheme, to achieve high purity.

Chromatographic methods separate proteins based on different properties. Affinity chromatography exploits specific binding interactions between the target protein (or a fusion tag engineered onto it) and a ligand immobilized on a stationary phase. This is a highly selective technique, particularly useful for tagged proteins like His-tagged proteins, which can be purified using immobilized metal affinity chromatography (IMAC). Ion exchange chromatography separates proteins based on their net charge, utilizing electrostatic interactions with charged resins. Size exclusion chromatography (also known as gel filtration) separates proteins based on their size and molecular weight. Hydrophobic interaction chromatography separates proteins based on their surface hydrophobicity.

Biophysical techniques complement chromatographic methods by providing information about protein properties and can be used for purification or quality control. Techniques like dynamic light scattering (DLS) can assess protein size and monodispersity, while static light scattering (SLS) can determine the accurate mass of a protein or protein complex and its oligomeric state. These techniques help ensure the homogeneity and stability of the purified protein sample required for structural studies. Precipitation methods, such as ammonium (B1175870) sulfate (B86663) precipitation, can also be used in initial purification steps to concentrate proteins based on changes in solubility. Ultrafiltration and dialysis are commonly used for concentrating and buffer exchanging protein samples.

Structural Determination Techniques for this compound

Determining the three-dimensional structure of this compound is crucial for understanding its mechanism of action and interactions. Several advanced techniques are available for this purpose, each suited to different aspects of protein structure and assembly.

X-ray Crystallography of this compound and Complexes

X-ray crystallography is a powerful technique that provides high-resolution atomic models of proteins. It involves obtaining well-ordered protein crystals, diffracting X-rays off these crystals, and analyzing the resulting diffraction pattern to reconstruct the electron density map of the protein. This map is then used to build an atomic model of the protein. X-ray crystallography is particularly effective for determining the structures of rigid proteins and their complexes. It has been widely used and accounts for a large percentage of known protein structures. For example, crystallized structures of hMT1 and hMT2 melatonin (B1676174) receptors bound to agonists have been determined using X-ray crystallography, providing insights into their ligand-binding domains nih.govnih.gov. Obtaining suitable protein crystals is often the bottleneck in this technique, requiring significant amounts of highly pure protein and extensive screening of crystallization conditions.

Cryo-Electron Microscopy (Cryo-EM) for this compound Assemblies

Cryo-Electron Microscopy (Cryo-EM) is a technique that has revolutionized structural biology, particularly for large protein complexes and assemblies that are difficult to crystallize. In Cryo-EM, a sample of the protein is rapidly frozen in a thin layer of amorphous ice, preserving the protein in a near-native state. Electron beams are then passed through the frozen sample, and the resulting images are processed computationally to reconstruct a three-dimensional map of the protein structure. Cryo-EM is well-suited for studying the structures of dynamic complexes and can often provide structural information at near-atomic resolution. While the resolution was historically lower than X-ray crystallography, recent advances have significantly closed this gap. Cryo-EM has been used to determine the structure of large protein assemblies like the human mitochondrial trifunctional protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Dynamics

Functional and Interaction Mapping of this compound

Understanding the biological role of this compound involves characterizing its enzymatic activity, identifying molecules it binds to, and mapping its interactions with other proteins within the cellular environment.

Biochemical Assays for this compound Activity and Ligand Binding

Biochemical assays are fundamental to quantifying the enzymatic activity of this compound and studying its binding affinity for various ligands. For the Schizosaccharomyces pombe this compound, which functions as a sulfide (B99878):quinone oxidoreductase, activity assays would measure the reduction of quinone by sulfide researchgate.netnih.gov. In the context of human PRMT1, also referred to as HMT2, methyltransferase assays are used to measure its activity, often using substrates like Histone H4 and S-adenosyl-L-methionine (SAM) reactionbiology.com. Radioligand-binding assays are commonly used to study the interaction of proteins, such as the human MT2 melatonin receptor, with potential ligands like 2-iodomelatonin (B1662258) nih.govnih.govosti.gov. These assays can determine binding affinities (e.g., IC50 or Ki values) and characterize the nature of the binding sites nih.govnih.govosti.govresearchgate.net. For instance, competition binding assays using radiolabeled ligands and increasing concentrations of unlabeled compounds can reveal the binding specificity and affinity researchgate.net. Research on the human MT2 melatonin receptor has utilized saturation binding assays with 2-iodomelatonin to investigate the role of specific amino acid residues in ligand binding nih.gov.

Proteomic Approaches for this compound Interaction Discovery (e.g., Mass Spectrometry-based methods)

Proteomic techniques, particularly those based on mass spectrometry (MS), are powerful tools for identifying proteins that interact with this compound or are part of complexes involving Hmt2. Mass spectrometry analysis measures the mass-to-charge ratio of ions derived from proteins or peptides, allowing for their identification and quantification in complex mixtures wikipedia.orgthermofisher.comnautilus.bio. This approach can be used for discovery proteomics, targeted proteomics, and to measure protein abundance changes nautilus.bio. Methods like affinity purification coupled with mass spectrometry can isolate this compound and its interacting partners, which are then identified by MS nih.gov. Proximity-dependent biotin (B1667282) identification (BioID) followed by MS is another technique used to identify proteins proximal to a target protein in living cells nih.gov. This involves tagging the protein of interest (e.g., SHMT2, a related protein) with a biotin ligase, which biotinylates neighboring proteins, allowing their capture and identification by MS nih.gov. Tandem mass spectrometry (MS/MS) is frequently used for peptide sequencing and the identification of post-translational modifications nih.gov. Quantitative proteomics strategies, often employing stable isotope labeling or label-free methods, can measure dynamic changes in protein interactions and abundance nih.gov.

Cellular Imaging and Localization Techniques (e.g., Immunocytochemistry, Fluorescence Microscopy)

Cellular imaging techniques are essential for determining the subcellular localization of this compound and visualizing its distribution within cells. Immunocytochemistry (ICC) and immunofluorescence (IF) microscopy utilize antibodies that specifically bind to this compound, allowing its detection and localization using light or fluorescence microscopy researchgate.netnih.govabcam.comarigobio.cn. By using fluorescently labeled secondary antibodies or tags like Green Fluorescent Protein (GFP), the location of Hmt2 can be visualized researchgate.netbiotechacademy.dk. Studies on the Schizosaccharomyces pombe this compound have used immunocytochemistry to show its localization to mitochondria researchgate.netnih.gov. Similarly, fluorescence microscopy analysis has suggested the co-localization of ectopically expressed SHMT2 with mitochondria nih.gov. These techniques can also be used to study the co-localization of Hmt2 with other cellular markers or interacting proteins.

Genetic and Genomic Manipulation Techniques for this compound Studies

Genetic approaches allow researchers to manipulate the gene encoding this compound to study the functional consequences of altered expression or sequence.

Gene Editing (e.g., CRISPR-Cas9) and Knockout/Knock-in Models

Gene editing technologies, particularly the CRISPR-Cas9 system, provide precise tools for modifying the HMT2 gene in various organisms and cell lines medlineplus.govthermofisher.comwikipedia.org. CRISPR-Cas9 utilizes a guide RNA to direct the Cas9 enzyme to a specific genomic locus, where it creates a double-stranded break medlineplus.govthermofisher.comyoutube.com. This break can be repaired by the cell's natural repair mechanisms, leading to targeted modifications medlineplus.govthermofisher.comyoutube.com.

Knockout models involve disrupting or deleting the HMT2 gene to eliminate or significantly reduce the expression of this compound biotechacademy.dk. This can be achieved using CRISPR-Cas9 by inducing insertions or deletions (indels) at the gene locus, often resulting in a frameshift and premature protein termination biotechacademy.dkthermofisher.com. Studying knockout organisms or cell lines allows researchers to infer the function of Hmt2 by observing the resulting phenotype biotechacademy.dk. For example, knockout studies have been used to investigate the role of various genes, and similar approaches can be applied to HMT2 nih.govnih.gov. Double or triple knockouts of paralogs (genes with similar functions) can be used to uncover redundant functions .

Knock-in models involve introducing specific changes to the HMT2 gene sequence or inserting a new DNA sequence at the locus biotechacademy.dk. Using CRISPR-Cas9, a donor DNA template can be provided along with the guide RNA and Cas9, allowing for precise edits or the insertion of reporter genes or modified versions of Hmt2 biotechacademy.dkthermofisher.com. Knock-in models are considered valuable for creating disease models or studying the effects of specific mutations in the appropriate genomic context biotechacademy.dknih.govnih.gov. For instance, knock-in mouse models have been generated to study Huntington's disease by introducing mutations into the huntingtin gene nih.govnih.gov. This technique can be adapted to study the effects of specific mutations or modifications in the HMT2 gene on protein function and cellular processes.

These genetic manipulation techniques, combined with the biophysical, biochemical, and proteomic approaches, provide a comprehensive toolkit for unraveling the complex biology of this compound in its various forms and functions across different species.

RNA Interference (RNAi) and Overexpression Studies

RNA interference (RNAi) and overexpression are fundamental genetic manipulation techniques used to study gene function by reducing or increasing the cellular levels of a specific protein. These methods have been applied to investigate the roles of proteins referred to as Hmt2 in various organisms.

In Schizosaccharomyces pombe (fission yeast), the hmt2 gene encodes a mitochondrial sulfide:quinone oxidoreductase researchgate.netnih.gov. Studies involving genetic analysis, which can include approaches akin to examining the effects of reduced gene function (similar to RNAi or knockout phenotypes), revealed that a cadmium-hypersensitive mutant of S. pombe accumulated abnormally high levels of sulfide. The cloning of the hmt2 gene by complementation of this phenotype indicated its role in regulating sulfide levels researchgate.netnih.gov. While direct RNAi studies on S. pombe Hmt2 were not explicitly detailed in the provided search results, the genetic complementation approach serves a similar purpose in functionally validating the gene's role.

Human Protein Arginine Methyltransferase 1 (PRMT1) is also known by the alias HMT2 genecards.org. While the primary search results did not provide specific details on RNAi or overexpression studies directly labeled "HMT2" in the context of human PRMT1, PRMT1's role as a protein arginine methyltransferase is extensively studied using these techniques to understand its impact on target protein methylation and various cellular processes like gene expression and signal transduction abcam.comgenecards.org.

Transcriptomic and Proteomic Profiling in this compound Modified Systems

Transcriptomic and proteomic profiling allow for the global analysis of gene expression (mRNA levels) and protein abundance, respectively, in cells or tissues where the levels or activity of a specific protein, such as Hmt2, have been altered. These approaches provide insights into the downstream effects and pathways influenced by the protein of interest.

In the context of Arabidopsis thaliana HMTs, transcriptomic analysis has been employed to understand the regulatory impact of these enzymes. Studies involving hmt1 and hmt2 mutants have analyzed gene expression levels to determine how reduced HMT activity affects the expression of defense and hormone response genes, particularly in response to pathogens and defense activators usda.gov. This type of analysis helps to link HMT function to broader cellular responses. For instance, decreased immune response gene expression was observed in hmt1 and hmt2 mutant plants susceptible to fungal and bacterial pathogens usda.gov.

Proteomic strategies have also been utilized in plant research involving homocysteine methyltransferases. Global analysis of protein complexes in Arabidopsis has been performed, which can help identify proteins that interact with or are part of pathways influenced by HMT2 nih.gov. While not exclusively focused on HMT2, proteomic studies in plants have investigated changes in protein profiles in response to various stresses or genetic modifications related to amino acid metabolism and defense, areas where HMT2 is implicated oup.comstring-db.org.

For human PRMT1 (HMT2 alias), proteomic analysis has been used to identify differentially expressed proteins in various biological contexts where PRMT1 plays a role nih.gov. For example, proteomic analysis combined with transcriptomic data has been used to investigate the relationship between protein and gene expression levels in conditions related to disease progression, where PRMT1 activity might be relevant nih.gov. These studies can reveal how alterations in PRMT1 levels or activity affect the broader cellular proteome.

Table 1 provides a summary of research findings utilizing transcriptomic and proteomic approaches in systems related to HMT2 proteins.

OrganismThis compound TypeMethodology UsedKey FindingsSource
Arabidopsis thalianaHomocysteine methyltransferase 2Transcriptomic analysis (mutants)Decreased immune response gene expression in hmt1 and hmt2 mutants. usda.gov usda.gov
Arabidopsis thalianaHomocysteine methyltransferase 2Proteomic analysis (global)Identification of protein complexes potentially involving HMT2. nih.gov nih.gov
HumanPRMT1 (HMT2 alias)Proteomic and Transcriptomic analysisDifferential protein expression in disease contexts related to PRMT1 activity. nih.gov nih.gov

These studies highlight how large-scale transcriptomic and proteomic analyses complement genetic approaches like RNAi and overexpression by providing a global view of the molecular changes that occur when this compound levels or activity are perturbed.

Emerging Frontiers and Prospective Research Avenues for Hmt2 Protein

Systems-Level Understanding of Hmt2 Protein Networks

A comprehensive understanding of Hmt2's function requires a shift from single-gene or single-protein studies to a broader, systems-level perspective. This involves mapping the complex networks of interactions in which Hmt2 participates.

Integration of Multi-Omics Data for this compound Pathways

The integration of various "omics" data is crucial for elucidating the intricate pathways involving Hmt2. Techniques such as genomics, transcriptomics, proteomics, and metabolomics provide a more holistic view of gene and protein function. mdpi.com Multi-omics analyses have been successfully used to identify new therapeutic targets and prognostic biomarkers for various conditions by offering a comprehensive annotation of gene functions. mdpi.com For instance, in the context of other proteins, multi-omics approaches have identified key regulators of protein phosphorylation and have been used to understand cellular states that are either permissive or restrictive to viral infections. nih.govbiorxiv.org

By applying these approaches to Hmt2, researchers can identify deregulated pathways and potential therapeutic targets. nih.gov For example, a multi-omics analysis could reveal how Hmt2 expression correlates with the abundance of other proteins and metabolites, shedding light on its role in cellular processes. This approach has proven effective in studies of complex diseases like Huntington's, where it helped to identify metabolic and autophagy pathways that modulate protein aggregation. nih.gov

Computational Modeling and Artificial Intelligence in this compound Research

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in protein research. nih.gov These methods can predict the three-dimensional structures of protein interactions, which fall into categories like template-based modeling, protein-protein docking, and hybrid/integrative modeling. nih.gov Advanced computational models can simulate protein folding and the interactions between proteins and other molecules, providing insights that are difficult to obtain through experimental methods alone. warwick.ac.uk

Untapped Functional Modalities of this compound

Initial research has identified Hmt2, also known as homocysteine S-methyltransferase 2, as an enzyme involved in the methionine biosynthetic process in plants like Arabidopsis thaliana. uniprot.orgnih.gov It catalyzes the transfer of a methyl group from S-methylmethionine to homocysteine. uniprot.org In the fission yeast Schizosaccharomyces pombe, Hmt2 is localized to the mitochondria and functions as a sulfide (B99878):quinone oxidoreductase, playing a role in regulating sulfide levels. researchgate.net

However, the full spectrum of Hmt2's functions remains to be explored. For instance, in humans, a protein also referred to as HMT2 (or PRMT1) is a protein arginine N-methyltransferase. ebi.ac.ukantibodysystem.com This protein is involved in various cellular processes, including the negative regulation of DNA double-strand break repair. ebi.ac.uk Another distinct human protein, Metallothionein-2 (hMT-2), is crucial for metal homeostasis and protecting cells from heavy metal toxicity and oxidative stress. ontosight.aiontosight.ai Given these diverse roles across different organisms and the existence of similarly named but functionally distinct proteins, a key area of future research will be to fully characterize the specific functions of Hmt2 in various biological contexts and to disambiguate it from other proteins with similar names.

Therapeutic Potential of this compound Modulation in Model Systems (Mechanistic Focus)

The diverse roles of proteins named Hmt2 or with similar designations suggest that modulating their activity could have therapeutic benefits. For instance, targeting histone methyltransferases (HMTs) is a promising strategy in cancer therapy to reverse drug resistance. researchgate.netnih.gov Inhibitors of HMTs are being developed to enhance the efficacy of anticancer treatments. nih.gov

In the context of mitochondrial function, targeting enzymes of the one-carbon pathway, which includes enzymes like SHMT2, is being explored for cancer treatment. researchgate.net Given that the fission yeast Hmt2 is a mitochondrial protein, investigating its role in metabolic pathways relevant to disease in higher organisms could reveal new therapeutic avenues. researchgate.net Furthermore, the role of human Metallothionein-2 (hMT-2) in detoxifying heavy metals like arsenic highlights its potential as a therapeutic target for metal-induced toxicities. ontosight.ai

Future research should focus on developing specific modulators for the various Hmt2-like proteins and testing their efficacy in preclinical models of disease. This will require a detailed mechanistic understanding of how these proteins function in both healthy and diseased states.

Future Methodological Advancements in this compound Analysis

Advancements in protein analysis techniques are essential for deepening our understanding of Hmt2. promega.com Traditional methods for protein analysis include separation techniques like gel electrophoresis and chromatography, followed by identification methods such as Western blotting, Edman degradation, or mass spectrometry. metwarebio.comatascientific.com.au

More recent and future advancements focus on improving the sensitivity and throughput of these techniques. For example, modern mass spectrometry-based proteomics allows for the quantification of thousands of proteins in a single experiment, providing a global view of cellular protein expression. diva-portal.org Techniques for studying protein structure, such as X-ray crystallography and nuclear magnetic resonance spectroscopy, are also continually improving. metwarebio.com

For Hmt2, future methodological developments could include:

High-throughput screening assays to identify small molecule modulators of Hmt2 activity.

Advanced imaging techniques to visualize Hmt2 localization and dynamics within living cells.

Improved methods for quantifying post-translational modifications of Hmt2, which could regulate its activity and interactions.

Single-molecule techniques to study the enzymatic activity of individual Hmt2 molecules in real-time.

These advanced methods will be crucial for dissecting the complex biology of Hmt2 and translating this knowledge into new therapeutic strategies.

Q & A

Q. What experimental approaches are recommended for quantifying Hmt2 protein levels in cellular models?

The Bradford assay remains a gold standard for rapid protein quantification due to its sensitivity (1–1000 µg) and compatibility with diverse buffers . For Hmt2-specific quantification, combine Bradford with immunoblotting (e.g., anti-Hmt2 antibodies) to distinguish isoforms. Include normalization to housekeeping proteins (e.g., β-actin) and validate using spike-in controls in proteome-wide studies .

Q. How can researchers determine the structural features of Hmt2 under varying pH conditions?

Circular dichroism (CD) spectrometry and UV-vis absorption spectroscopy are critical for pH-dependent structural analysis. For example, Pb²⁺ coordination with Hmt2 exhibits pH-dependent conformational shifts, as shown by CD spectral changes at acidic vs. neutral pH (notably in the 250–300 nm range) . Mutagenesis (e.g., Asp residue substitutions) can further validate metal-binding domain functionality .

Q. Which databases provide reliable annotation and interaction data for Hmt2?

  • Human Proteinpedia : Integrates experimental data (e.g., phosphorylation sites, interaction partners) from diverse platforms (yeast two-hybrid, MS) .
  • neXtProt : Offers isoform-specific localization, PTM, and variant data, with tools for peptide unicity checks and bulk data export (XML/JSON) .
  • Proteins API : Retrieves cross-referenced data from UniProt, PRIDE, and ClinVar for functional annotation .

Advanced Research Questions

Q. How should researchers resolve contradictory findings in Hmt2’s role in metal detoxification vs. oxidative stress?

  • Contextual Analysis : Compare experimental conditions (e.g., cell type, metal ion concentration, pH). For instance, Hmt2’s Pb²⁺ coordination stability varies with pH, affecting detoxification efficiency .
  • Multi-omics Integration : Correlate transcriptomic (Hmt2 expression) with metabolomic (glutathione levels) datasets to identify stress-response pathways.
  • Functional Assays : Use CRISPR-KO models to isolate Hmt2’s specific contributions vs. overlapping metallothionein isoforms.

Q. What advanced methods are suitable for mapping Hmt2 interaction networks in disease models?

  • Chemical Proteomics : Employ CETSA (Cellular Thermal Shift Assay) and ITDR (Isothermal Dose-Response) to identify Hmt2-small molecule interactions under physiological temperatures .
  • Crosslinking MS : Use DSSO or DSBU crosslinkers to stabilize transient interactions (e.g., Hmt2-p53 complexes in cancer cells) .
  • Data Integration : Combine Human Proteinpedia interaction data with STRING or BioGRID to predict novel pathways .

Q. How can high-throughput screening (HTS) be optimized for identifying Hmt2-targeted compounds?

  • Assay Design : Use GTP-γS binding assays for receptor activity screening (S/B ratio >3 recommended) .
  • Hit Validation : Prioritize compounds with IC₅₀ values <10 µM and >40-fold selectivity (e.g., NC00080421 for hMT2 antagonism) .
  • Table 1 : HTS Results from []
ReceptorCompounds ScreenedHit RateSelectivity (Fold)
hMT148,2400.13%>30
hMT248,2400.11%>40

Methodological Best Practices

Q. What quality controls are essential for batch-to-batch consistency in Hmt2 recombinant studies?

  • Peptide Synthesis : Request additional QC (HPLC, MS, peptide content analysis) if assays are sensitive to TFA residuals or solubility variations .
  • Expression Systems : Use mammalian (HEK293) over bacterial systems for proper post-translational modifications. Validate via SDS-PAGE and Edman degradation.

Q. How should researchers address ethical and reproducibility concerns in Hmt2 studies?

  • Ethical Reporting : Disclose cell line authentication (e.g., STR profiling) and animal ethics compliance (ARRIVE guidelines) .
  • Data Transparency : Share raw MS/MS files via PRIDE Archive and scripts via GitHub. Follow MIAPE standards for proteomics metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.